2-iodo-N-(3-methoxyphenyl)benzamide: Technical Monograph & Application Guide
Executive Summary 2-iodo-N-(3-methoxyphenyl)benzamide (CAS 36684-48-7) is a halogenated benzamide derivative serving as a critical intermediate in organic synthesis and medicinal chemistry.[1] Distinguished by its ortho-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-iodo-N-(3-methoxyphenyl)benzamide (CAS 36684-48-7) is a halogenated benzamide derivative serving as a critical intermediate in organic synthesis and medicinal chemistry.[1] Distinguished by its ortho-iodo substituent, this compound acts as a high-value scaffold for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira) and intramolecular cyclizations.
For drug development professionals, this molecule represents a "gateway scaffold." The iodine atom provides a reactive handle for constructing biaryl systems or fused heterocycles (e.g., phenanthridinones) ubiquitous in kinase inhibitors and GPCR ligands. This guide details its physicochemical profile, optimized synthesis protocols, and downstream applications in heterocyclic construction.
Physicochemical Profile
Understanding the solid-state and solution-phase properties is essential for assay development and formulation. The following data aggregates predicted and experimental parameters.
Property
Value
Context
CAS Number
36684-48-7
Unique Identifier
Molecular Formula
C₁₄H₁₂INO₂
Carbon scaffold with halide handle
Molecular Weight
353.16 g/mol
Small molecule (Lipinski compliant)
Appearance
Off-white to pale yellow solid
Crystalline powder
Predicted LogP
~3.53
Moderate lipophilicity; good membrane permeability
H-Bond Donors
1 (Amide NH)
Critical for receptor binding
H-Bond Acceptors
2 (Amide Carbonyl, Methoxy O)
Interaction points
Rotatable Bonds
3
Conformational flexibility restricted by steric bulk of Iodine
Solubility
DMSO, DMF, DCM, Methanol
Poor water solubility; requires organic co-solvent
Synthesis & Manufacturing Protocol
Method A: Acid Chloride Activation (Recommended)
Reaction Logic: The steric hindrance of the ortho-iodo group on the benzoic acid requires activation to the acid chloride to ensure complete conversion when reacting with the electron-rich 3-methoxyaniline.
Activation: In a flame-dried round-bottom flask, dissolve 2-iodobenzoic acid in anhydrous DCM. Add oxalyl chloride (1.2 equiv) dropwise at 0°C, followed by a catalytic drop of DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases.
Checkpoint: Monitor by TLC (conversion of acid to acyl chloride).
Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (yellow oil/solid). Redissolve in fresh anhydrous DCM.
Coupling: To a separate flask containing 3-methoxyaniline (1.1 equiv) and Et₃N (2.0 equiv) in DCM at 0°C, add the acid chloride solution dropwise over 30 minutes.
Why: Slow addition prevents exotherm-driven side reactions.
Completion: Allow the mixture to warm to RT and stir for 4–6 hours.
Work-up: Quench with 1M HCl (to remove unreacted amine). Wash the organic layer with sat. NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Hexane:EtOAc gradient).
Figure 1: Step-wise synthesis workflow via acid chloride activation.
Advanced Applications: The "Ortho-Iodo" Advantage
The true value of CAS 36684-48-7 lies in its reactivity. The ortho-position of the iodine atom relative to the amide group pre-organizes the molecule for intramolecular cyclization, a key strategy in synthesizing Phenanthridinones .
Phenanthridinones are potent poly(ADP-ribose) polymerase (PARP) inhibitors and antiviral agents.
Mechanism:
Oxidative Addition: Pd(0) inserts into the C–I bond.
Coordination: The amide nitrogen or carbonyl oxygen coordinates to Pd, directing it toward the pendant phenyl ring.
C-H Activation: The Pd center activates the ortho-C-H bond of the 3-methoxyphenyl ring.
Reductive Elimination: Formation of the C-C bond closes the ring, releasing the phenanthridinone core.
Regioselectivity Note: The 3-methoxy substituent directs the cyclization. Due to steric and electronic effects, cyclization typically occurs para to the methoxy group (yielding the 3-methoxy isomer) or ortho (yielding the 1-methoxy isomer), often favoring the less sterically hindered position.
Figure 2: Intramolecular cyclization pathway to phenanthridinone scaffolds.
Biological Context & Safety
Biological Relevance
While often used as an intermediate, the intact benzamide scaffold possesses intrinsic biological potential:
Kinase Inhibition: The benzamide motif mimics the adenine pocket of ATP in various kinases.
Electronic Effects: The 3-methoxy group acts as a hydrogen bond acceptor, potentially interacting with serine/threonine residues in active sites.
Halogen Bonding: The iodine atom is large and polarizable, capable of forming "halogen bonds" with backbone carbonyls in proteins, enhancing binding affinity compared to chloro- or fluoro- analogs.
Safety & Handling (MSDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Iodine-containing compounds can be light-sensitive; amber vials are recommended.
Disposal: Halogenated organic waste. Do not mix with acid streams.
References
BenchChem. (2025).[3] Synthesis Protocol for 2-iodo-N-(naphthalen-1-yl)benzamide: An In-depth Technical Guide. Retrieved from (Protocol adapted for 3-methoxyphenyl analog).
GuideChem. (2025). Benzamide, 2-iodo-N-(3-methoxyphenyl)- Properties and CAS 36684-48-7 Data. Retrieved from .
PubChem. (2025).[4] Compound Summary: Benzamide Derivatives and Predicted Properties. National Library of Medicine. Retrieved from .
ResearchGate. (2020). Synthesis and evaluation of novel iodinated phenyl benzamides. Retrieved from .
MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Retrieved from .
Technical Guide: 2-Iodo-3'-methoxybenzanilide – Synthesis, Properties, and Cyclization Utility
Abstract This technical guide provides a comprehensive analysis of 2-iodo-3'-methoxybenzanilide (CAS: 36684-48-7), a pivotal intermediate in medicinal chemistry. While structurally simple, this molecule serves as a criti...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of 2-iodo-3'-methoxybenzanilide (CAS: 36684-48-7), a pivotal intermediate in medicinal chemistry. While structurally simple, this molecule serves as a critical "turn-key" substrate for palladium-catalyzed C–H activation cascades, specifically in the synthesis of phenanthridin-6(5H)-ones —a scaffold ubiquitous in isoquinoline alkaloids and poly(ADP-ribose) polymerase (PARP) inhibitors. This document details its cheminformatic identity, robust synthetic protocols, and downstream utility in heterocyclic construction.[1][2][3]
Part 1: Structural Identity & Cheminformatics
The molecule is an amide formed by the condensation of 2-iodobenzoic acid and 3-methoxyaniline. Its strategic value lies in the ortho-iodine "handle" (Ring A) and the electron-rich meta-methoxy group (Ring B), which dictates regioselectivity in downstream cyclizations.
Core Identifiers
Property
Value
IUPAC Name
N-(3-methoxyphenyl)-2-iodobenzamide
Common Name
2-iodo-3'-methoxybenzanilide
CAS Registry Number
36684-48-7
Molecular Formula
C₁₄H₁₂INO₂
Molecular Weight
353.16 g/mol
Canonical SMILES
COc1cccc(NC(=O)c2ccccc2I)c1
InChI Key
QKNUYMHMSQWIIF-UHFFFAOYSA-N
LogP (Predicted)
~3.5
H-Bond Donors/Acceptors
1 / 2
Structural Visualization
The structure consists of two aromatic rings linked by an amide bond. The high rotational barrier of the amide bond (
) typically favors the trans (Z)-conformation in solution, placing the iodine and the methoxy ring on opposite sides to minimize steric clash, though the iodine is primed for intramolecular attack.
Part 2: Synthetic Retrosynthesis & Methodology
The synthesis of 2-iodo-3'-methoxybenzanilide is most reliably achieved via an Acyl Chloride Activation pathway. While coupling reagents (HATU/EDC) can be used, the acid chloride route is preferred for scalability and cost-efficiency when working with simple halo-benzoic acids.
Retrosynthetic Logic
Disconnection: The amide (
) bond is the strategic disconnection point.
Synthons:
Electrophile: 2-Iodobenzoyl chloride (generated in situ from 2-iodobenzoic acid).
Nucleophile: 3-Methoxyaniline (m-anisidine).
Synthesis Workflow Diagram
The following diagram outlines the conversion of precursors to the target benzanilide.
Figure 1: Step-wise synthesis of 2-iodo-3'-methoxybenzanilide via acid chloride activation.
Part 3: Reactivity Profile & Applications
The primary utility of 2-iodo-3'-methoxybenzanilide is as a precursor for Phenanthridinones via Palladium-catalyzed intramolecular C–H arylation.
The "Chemical Handle" Concept
The ortho-iodine atom is a weak C–I bond (
53 kcal/mol), making it highly susceptible to oxidative addition by Pd(0). Once the Pd(II) species is formed, it can activate the C–H bond on the adjacent ring (Ring B).
Regioselectivity: The 3'-methoxy group directs the cyclization. Due to steric hindrance, cyclization typically occurs at the para position relative to the methoxy group (leading to the 2-methoxy-phenanthridinone) or ortho (leading to 4-methoxy), though para-cyclization is often favored electronically and sterically in similar systems [1].
Mechanistic Pathway (Graphviz)
Figure 2: Pd-catalyzed intramolecular cyclization mechanism (Heck-type) to form the phenanthridinone core.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-iodo-3'-methoxybenzanilide
Rationale: This protocol uses the acid chloride method to ensure complete conversion of the sterically encumbered 2-iodobenzoic acid.
Materials:
2-Iodobenzoic acid (1.0 eq, 10 mmol)
Thionyl chloride (SOCl₂) (5.0 eq)
3-Methoxyaniline (1.1 eq)
Triethylamine (Et₃N) (2.0 eq)
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
Activation: In a dry round-bottom flask equipped with a reflux condenser, suspend 2-iodobenzoic acid (2.48 g, 10 mmol) in SOCl₂ (5 mL). Add a catalytic drop of DMF.
Reflux: Heat to reflux (75°C) for 2 hours until the solution becomes clear and gas evolution (SO₂/HCl) ceases.
Evaporation: Cool and concentrate in vacuo to remove excess SOCl₂. Azeotrope with dry toluene (2x) to ensure all traces of acid chloride are removed. The residue is the crude 2-iodobenzoyl chloride.
Coupling: Dissolve the crude acid chloride in dry DCM (20 mL).
Addition: In a separate flask, dissolve 3-methoxyaniline (1.35 g, 11 mmol) and Et₃N (2.8 mL) in DCM (20 mL). Cool to 0°C.
Reaction: Dropwise add the acid chloride solution to the amine solution over 15 minutes. Warm to room temperature and stir for 4 hours.
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc 4:1).
Validation Data:
¹H NMR (CDCl₃, 400 MHz): Expect a broad singlet (NH) ~7.8-8.0 ppm; Methoxy singlet ~3.8 ppm; Distinctive doublet for the proton ortho to Iodine on the benzoyl ring (~7.9 ppm).
Rationale: Demonstrates the utility of the molecule using a standard Pd(OAc)₂ catalytic system [2].
Materials:
2-iodo-3'-methoxybenzanilide (0.5 mmol)
Pd(OAc)₂ (5 mol%)
Triphenylphosphine (PPh₃) (10 mol%) or PCy₃
Ag₂CO₃ or K₂CO₃ (2.0 eq)
DMA or DMF (Solvent)
Methodology:
Charge a pressure tube with the benzanilide (177 mg, 0.5 mmol), Pd(OAc)₂ (5.6 mg), Ligand, and Base.
Add dry DMA (5 mL) under Argon atmosphere.
Seal and heat to 130°C for 12–24 hours.
Filter through Celite, concentrate, and purify via column chromatography.
Result: Formation of methoxy-substituted phenanthridin-6(5H)-one.
Part 5: References
PubChem. (n.d.).[4] Benzamide, 2-iodo-N-(3-methoxyphenyl)-. National Library of Medicine. Retrieved February 26, 2026, from [Link]
Dominguez, E., et al. (2024). Palladium-catalyzed phenanthridinones from 2-bromobenzamides and aryl iodide. ResearchGate. Retrieved February 26, 2026, from [Link]
Synthesis of 2-iodo-N-(3-methoxyphenyl)benzamide from 2-iodobenzoic acid
Application Note: Optimized Synthesis of 2-iodo-N-(3-methoxyphenyl)benzamide Part 1: Strategic Analysis & Chemical Context The synthesis of 2-iodo-N-(3-methoxyphenyl)benzamide represents a classic amide coupling challeng...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Synthesis of 2-iodo-N-(3-methoxyphenyl)benzamide
Part 1: Strategic Analysis & Chemical Context
The synthesis of 2-iodo-N-(3-methoxyphenyl)benzamide represents a classic amide coupling challenge often encountered in medicinal chemistry. This molecule serves as a critical intermediate for downstream palladium-catalyzed cross-couplings (e.g., Ullmann, Buchwald-Hartwig) or intramolecular cyclizations to form phenanthridinones.
The Structural Challenge:
The primary obstacle in this synthesis is the ortho-iodo substituent on the benzoic acid. This atom exerts significant steric hindrance, impeding the approach of the nucleophile (3-methoxyaniline). Furthermore, the iodine atom is labile under harsh conditions (e.g., high temp with certain metals), requiring protocols that balance activation energy with functional group tolerance.
Methodological Selection:
We present two validated protocols. Selection depends on your scale and available resources:
Feature
Method A: Acid Chloride (Recommended)
Method B: HATU Coupling
Mechanism
Activation via Thionyl Chloride ()
Activation via Uronium salt (HATU)
Scale
Gram to Kilogram (Scale-Up)
Milligram (Discovery/HTS)
Cost
Low
High
Atom Economy
High
Low (Large byproducts)
Steric Tolerance
Excellent (Acid chlorides are highly reactive)
Good (Driven by thermodynamics)
Purification
Crystallization (often sufficient)
Column Chromatography usually required
Part 2: Detailed Experimental Protocols
Protocol A: The "Robust" Acid Chloride Route (Scale-Up)
Best for: >1g synthesis, high yields, cost-efficiency.
In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend 2-iodobenzoic acid in anhydrous DCM (approx. 5 mL per gram of acid).
Add Thionyl Chloride (5 equiv) carefully.
Critical Step: Add 2 drops of anhydrous DMF. This acts as a catalyst (Vilsmeier-Haack type intermediate) to initiate the reaction on the sterically hindered acid.
Reflux the mixture at 40°C for 2–3 hours.
Validation: Monitor gas evolution (
). Once ceased, the reaction is likely complete. The solution should turn clear/yellow.
Workup 1: Concentrate the solution in vacuo to remove DCM and excess
. Re-dissolve the residue in fresh anhydrous DCM. Do not expose to humid air.
Coupling (Amide Bond Formation):
In a separate flask, dissolve 3-methoxyaniline (1.1 equiv) and Triethylamine (2.0 equiv) in anhydrous DCM. Cool to 0°C.[2]
Add the solution of 2-iodobenzoyl chloride (prepared above) dropwise to the aniline solution over 15 minutes.
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
Ensure DMF catalyst is used with . Increase reflux time.
Black/Dark Crude
Oxidation of 3-methoxyaniline.
Perform coupling under Nitrogen/Argon. Ensure aniline is fresh/distilled.
Starting Material Remains
Hydrolysis of Acid Chloride.
Ensure DCM is anhydrous.[2] Avoid delays between evaporation of and addition of aniline.
References
BenchChem Technical Support. (2025).[2] Application Notes and Protocols: Synthesis and Applications of N-substituted 2-Iodobenzamides. BenchChem. Link
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for HATU/Acid Chloride comparison). Link
Growingscience. (2022).[4] Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Link
GuideChem. Benzamide, 2-iodo-N-(3-methoxyphenyl)- Properties and CAS Info. Link
Using 2-iodo-N-(3-methoxyphenyl)benzamide in Suzuki-Miyaura cross-coupling
An Application Guide to the Suzuki-Miyaura Cross-Coupling of 2-iodo-N-(3-methoxyphenyl)benzamide For Researchers, Scientists, and Drug Development Professionals This document serves as a detailed technical guide for the...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Suzuki-Miyaura Cross-Coupling of 2-iodo-N-(3-methoxyphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This document serves as a detailed technical guide for the application of the Suzuki-Miyaura cross-coupling reaction using 2-iodo-N-(3-methoxyphenyl)benzamide as a key substrate. The benzamide structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The ability to functionalize this scaffold through robust carbon-carbon bond-forming reactions is therefore of paramount importance in drug discovery and development.[1][3][4]
The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed process for synthesizing biaryl compounds, which are themselves prevalent structures in pharmaceuticals and functional materials.[5][6][7] This guide provides an in-depth look at the reaction mechanism, a causal explanation of critical experimental parameters, and detailed, validated protocols for researchers seeking to employ this specific transformation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8][9] Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions.
The three key stages are:
Oxidative Addition : The cycle begins with the insertion of a catalytically active Pd(0) species into the carbon-iodine bond of the 2-iodo-N-(3-methoxyphenyl)benzamide substrate.[8][10][11] This step forms a square planar Pd(II) complex. The choice of an aryl iodide is strategic; the carbon-iodine bond is significantly weaker than corresponding carbon-bromine or carbon-chlorine bonds, facilitating a more facile oxidative addition.[8][12] This often allows for milder reaction conditions and faster reaction rates.[12]
Transmetalation : This is the step where the carbon-carbon bond formation is primed. It involves the transfer of the organic moiety from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center. This process is critically dependent on the presence of a base.[8][13] The base activates the boronic acid, converting it into a more nucleophilic boronate species, which then readily exchanges its organic group with the halide on the palladium complex.[13][14]
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex—the benzamide and the group from the boronic acid—couple and are expelled from the coordination sphere.[9][11] This forms the desired biaryl product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality of Experimental Choices
The success of the Suzuki-Miyaura coupling hinges on the rational selection of several key components. This section details not just what to use, but why specific choices are made, providing a framework for logical protocol design and optimization.
Component
Choice & Rationale
Aryl Halide
2-iodo-N-(3-methoxyphenyl)benzamide : The C-I bond's lower dissociation energy compared to C-Br or C-Cl allows for faster oxidative addition, often enabling lower catalyst loadings and milder temperatures.[8][12] This is particularly advantageous for complex molecules with sensitive functional groups.[12] The ortho-substitution of the amide group can introduce steric hindrance, which may necessitate the use of bulky phosphine ligands to promote efficient coupling.
Organoboron Reagent
Arylboronic Acids or Esters : Boronic acids are favored for their stability to air and moisture, relatively low toxicity, and commercial availability.[6][14] A slight excess (typically 1.1–1.5 equivalents) is used to ensure complete consumption of the limiting aryl iodide and drive the reaction equilibrium towards the product.[5][12]
Palladium Catalyst
Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ : While Pd(PPh₃)₄ is a Pd(0) source that can enter the cycle directly, Pd(II) sources like Pd(OAc)₂ are often cheaper and more air-stable. They are reduced in situ to the active Pd(0) species. Catalyst loading is typically kept low (0.5–5 mol%) to minimize cost and residual metal in the final product.[5][14]
Ligand
Phosphines (e.g., PPh₃, Buchwald ligands) : Ligands are crucial for stabilizing the palladium center, preventing its precipitation as palladium black, and modulating its electronic and steric properties. For a sterically demanding substrate like a 2-substituted benzamide, bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.
Base
Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄) : The base is essential for the transmetalation step.[13][14] It reacts with the boronic acid to form a more nucleophilic boronate anion, which facilitates the transfer of the aryl group to palladium.[13] The choice of base can dramatically affect yields; cesium carbonate (Cs₂CO₃) is often highly effective due to its high solubility in organic solvents and the cation's effect, but potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) offer effective, lower-cost alternatives.[13][15]
Solvent
Aqueous mixtures (Dioxane/H₂O, Toluene/H₂O, DME/H₂O) : A two-phase solvent system is common. The organic solvent (e.g., dioxane, toluene) dissolves the aryl halide and the organoboron reagent, while the aqueous phase dissolves the inorganic base.[5][12][16] This facilitates the interaction of all components at the interface. It is critical to degas the solvent (e.g., by sparging with argon or nitrogen) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like boronic acid homocoupling.[9][11]
Experimental Protocols
Adherence to a systematic and validated protocol is key to achieving reproducible and high-yielding results. The following sections provide a general methodology and a specific, detailed example.
General Experimental Protocol
This procedure provides a robust starting point for the Suzuki-Miyaura coupling of 2-iodo-N-(3-methoxyphenyl)benzamide with various arylboronic acids.
Reaction Setup : To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 2-iodo-N-(3-methoxyphenyl)benzamide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the selected base (2.0–3.0 equiv.), and the palladium catalyst/ligand system.
Establish Inert Atmosphere : Seal the vessel and connect it to a Schlenk line. Evacuate the vessel under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[5][11]
Solvent Addition : Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).[5]
Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80–100 °C) and stir vigorously for the specified duration (2–24 hours).[12]
Reaction Monitoring : Progress can be monitored by withdrawing small aliquots (via syringe) and analyzing by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
Purification : The resulting crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[5]
Caption: A standard experimental workflow for the Suzuki-Miyaura reaction.
Representative Protocol: Synthesis of 2-(4-methylphenyl)-N-(3-methoxyphenyl)benzamide
This protocol details a specific application of the general method described above.
Reagent
Molar Equiv.
Amount (for 1.0 mmol scale)
M.W.
Notes
2-iodo-N-(3-methoxyphenyl)benzamide
1.0
353.2 mg
353.15
Limiting reagent.
4-Methylphenylboronic acid
1.2
163.1 mg
135.96
Ensure high purity.
Palladium(II) Acetate (Pd(OAc)₂)
0.02 (2 mol%)
4.5 mg
224.50
Pre-catalyst.
Triphenylphosphine (PPh₃)
0.08 (8 mol%)
21.0 mg
262.29
Ligand.
Potassium Carbonate (K₂CO₃)
3.0
414.6 mg
138.21
Base.
1,4-Dioxane
-
8 mL
-
Degassed.
Water
-
2 mL
-
Degassed.
Procedure:
To a 25 mL Schlenk tube containing a magnetic stir bar, add 2-iodo-N-(3-methoxyphenyl)benzamide (353 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), potassium carbonate (415 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (21 mg, 0.08 mmol).[5]
Seal the tube with a septum, evacuate, and backfill with argon. Repeat this process three times.[5]
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
Place the tube in a preheated oil bath at 90 °C and stir for 12 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude residue by silica gel chromatography to afford the desired product.
Conclusion and Future Applications
The Suzuki-Miyaura cross-coupling of 2-iodo-N-(3-methoxyphenyl)benzamide is a highly reliable and adaptable method for the synthesis of 2-aryl-N-(3-methoxyphenyl)benzamide derivatives. These products serve as valuable scaffolds for further elaboration in drug discovery programs. The protocols provided herein, grounded in a firm understanding of the reaction mechanism and critical parameters, offer a robust foundation for researchers to access a diverse library of these important compounds, facilitating the exploration of novel chemical space and the development of new therapeutic agents.[7]
References
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(2-iodophenyl)methanesulfonamide. Benchchem.
Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PMC.
Application Notes and Protocols: Suzuki Coupling of Boronic Acids with 2'-Iodo-2-(2-methoxyphenyl)acetophenone. Benchchem.
Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI.
Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)
The Versatile Palladium-Catalyzed Functionalization of 2-Iodo-N-(3-methoxyphenyl)benzamide: A Guide for Synthetic and Medicinal Chemists
Introduction: Unlocking Molecular Complexity from a Privileged Scaffold In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking Molecular Complexity from a Privileged Scaffold
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount. The palladium-catalyzed cross-coupling reaction stands as a titan in this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and scope. Within this vast field, the functionalization of specific, strategically-designed starting materials can open doors to entire families of valuable compounds. One such starting material is 2-iodo-N-(3-methoxyphenyl)benzamide , a scaffold primed for a diverse array of palladium-catalyzed transformations.
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the key palladium-catalyzed reactions involving 2-iodo-N-(3-methoxyphenyl)benzamide. We will move beyond simple procedural lists to delve into the mechanistic underpinnings and the rationale behind the selection of catalysts, ligands, bases, and solvents. This approach is intended to not only provide robust protocols but also to empower the researcher to troubleshoot and adapt these methods for their specific synthetic challenges. The inherent structural features of this substrate—a sterically accessible ortho-iodide for oxidative addition and a directing amide group—make it a particularly interesting subject for both intramolecular and intermolecular coupling reactions.
Synthesis of the Starting Material: 2-Iodo-N-(3-methoxyphenyl)benzamide
A reliable and high-yielding synthesis of the starting material is the foundation of any successful synthetic campaign. 2-Iodo-N-(3-methoxyphenyl)benzamide can be readily prepared from commercially available 2-iodobenzoic acid and 3-methoxyaniline. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.[1][2][3]
Protocol 1: Synthesis of 2-Iodo-N-(3-methoxyphenyl)benzamide
Step 1: Acyl Chloride Formation
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodobenzoic acid (1.0 eq).
Under a fume hood, add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature.
Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure to obtain the crude 2-iodobenzoyl chloride as an oil or low-melting solid. This intermediate is often used in the next step without further purification.
Step 2: Amidation
In a separate flask, dissolve 3-methoxyaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Cool the aniline solution to 0 °C in an ice bath.
Dissolve the crude 2-iodobenzoyl chloride from Step 1 in anhydrous DCM or THF and add it dropwise to the cooled aniline solution.
Allow the reaction to warm to room temperature and stir for an additional 3-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization or flash column chromatography to afford 2-iodo-N-(3-methoxyphenyl)benzamide as a solid.
The Cornerstone Application: Intramolecular C-H Arylation to Phenanthridinones
The most prominent application of 2-iodo-N-arylbenzamides is their palladium-catalyzed intramolecular cyclization to form phenanthridinones.[4][5] This transformation is a powerful example of a direct C-H bond functionalization, offering an atom-economical route to a privileged heterocyclic scaffold found in numerous natural products and pharmaceuticals.[6]
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps involve the oxidative addition of the C-I bond to a Pd(0) species, followed by a base-assisted C-H bond activation at the ortho-position of the N-aryl ring, and finally, reductive elimination to form the phenanthridinone product and regenerate the Pd(0) catalyst.[7] The choice of ligand is critical to facilitate both the oxidative addition and the C-H activation steps. Bulky, electron-rich phosphine ligands are often employed to promote these processes.[6][7]
Diagram 1: Catalytic Cycle for Intramolecular C-H Arylation
Caption: Pd(0)/Pd(II) cycle for phenanthridinone synthesis.
Protocol 2: Synthesis of 6-methoxy-5H-phenanthridin-6-one
To a Schlenk tube, add 2-iodo-N-(3-methoxyphenyl)benzamide (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) or a pre-catalyst like Pd(t-Bu₃P)₂ (2-5 mol%), and a suitable ligand if not using a pre-catalyst (e.g., a bulky phosphine ligand like P(t-Bu)₃, 4-10 mol%).[7]
Add a base, typically potassium acetate (KOAc) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).[5][7]
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
Add an anhydrous, high-boiling polar aprotic solvent such as N,N-dimethylacetamide (DMA) or dimethylformamide (DMF).
Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired phenanthridinone.
Intermolecular Cross-Coupling Reactions: Expanding the Synthetic Toolbox
Beyond intramolecular cyclization, the C-I bond of 2-iodo-N-(3-methoxyphenyl)benzamide is a versatile handle for a range of intermolecular palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse functionalities at the 2-position of the benzamide core, leading to a wide array of novel structures.
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between aryl halides and organoboron compounds.[8][9] For a substrate like 2-iodo-N-(3-methoxyphenyl)benzamide, this reaction enables the synthesis of 2-aryl-N-(3-methoxyphenyl)benzamides, which are precursors to various biaryl systems. The choice of ligand is crucial, especially given the potential for steric hindrance from the ortho-amide group. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective.[10] The base plays a key role in activating the boronic acid for transmetalation.[8]
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura coupling.
Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid
In a Schlenk tube, combine 2-iodo-N-(3-methoxyphenyl)benzamide (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[11][12]
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos or XPhos (4 mol%).
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1, or toluene/water).[11]
Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-24 hours, monitoring by TLC.
After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
Purify the residue by flash column chromatography to obtain the 2-phenyl-N-(3-methoxyphenyl)benzamide.
Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes, providing a powerful method for the synthesis of substituted olefins.[13][14] Reacting 2-iodo-N-(3-methoxyphenyl)benzamide with an alkene like methyl acrylate would yield a cinnamic acid derivative. The reaction typically requires a palladium catalyst, a base (often an organic amine like Et₃N or an inorganic base like K₂CO₃), and a polar aprotic solvent.[15]
Protocol 4: Heck Reaction with Methyl Acrylate
To a sealable reaction vessel, add 2-iodo-N-(3-methoxyphenyl)benzamide (1.0 eq), Pd(OAc)₂ (1-5 mol%), and a phosphine ligand such as PPh₃ or P(o-tolyl)₃ (2-10 mol%). Phosphine-free conditions can also be effective.[14]
Add a base, for example, K₂CO₃ (2.0 eq) or Et₃N (2.0 eq).[15]
Add the alkene, methyl acrylate (1.5 eq).
Add a polar aprotic solvent like DMF or DMA.
Seal the vessel and heat to 80-120 °C for 12-24 hours.
After completion, cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts and the catalyst.
Wash the filtrate with water, dry the organic layer, and concentrate.
Purify the product by column chromatography.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16][17] This reaction is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI). An amine base, such as Et₃N or diisopropylamine, is used both as the base and often as the solvent.[16][18] This reaction allows for the introduction of an alkynyl moiety, a versatile functional group for further transformations.
Protocol 5: Sonogashira Coupling with Phenylacetylene
To a Schlenk tube, add 2-iodo-N-(3-methoxyphenyl)benzamide (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and copper(I) iodide (CuI) (1-5 mol%).
Evacuate and backfill with an inert gas.
Add an anhydrous amine solvent, such as triethylamine or a mixture of THF and triethylamine.
Add the terminal alkyne, phenylacetylene (1.2 eq), via syringe.
Stir the reaction at room temperature to 60 °C for 4-12 hours. Monitor by TLC.
Once complete, remove the solvent under reduced pressure.
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with aqueous ammonium chloride to remove copper salts, followed by water and brine.
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with amines.[19][20] This reaction is crucial for synthesizing aniline derivatives, which are prevalent in pharmaceuticals.[21][22] The reaction requires a palladium catalyst, a suitable phosphine ligand (biaryl phosphine ligands like XPhos or RuPhos are highly effective), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[23][24]
Protocol 6: Buchwald-Hartwig Amination with Aniline
In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., a G3-palladacycle, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., RuPhos, 2-4 mol%).
Add the base, sodium tert-butoxide (1.4 eq).
Add 2-iodo-N-(3-methoxyphenyl)benzamide (1.0 eq) and aniline (1.2 eq).
Add an anhydrous, degassed solvent such as toluene or dioxane.
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
Monitor the reaction by LC-MS. Upon completion, cool to room temperature and quench carefully with saturated aqueous ammonium chloride.
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
Purify by column chromatography.
Carbonylation Reactions: Introducing a Carbonyl Group
Palladium-catalyzed carbonylation introduces a carbonyl (CO) group from carbon monoxide gas or a CO surrogate.[25][26] For 2-iodo-N-(3-methoxyphenyl)benzamide, aminocarbonylation with an amine can lead to the formation of a 2-(aminocarbonyl)benzamide derivative.[27][28] Alternatively, intramolecular carbonylation can lead to the formation of isoindolinone derivatives, another important heterocyclic core.[29][30][31]
Protocol 7: Aminocarbonylation with Benzylamine
Place 2-iodo-N-(3-methoxyphenyl)benzamide (1.0 eq), Pd(OAc)₂ (2-5 mol%), and a ligand such as Xantphos (4-10 mol%) in a pressure vessel.
Add a base, such as Na₂CO₃ or Et₃N (3.0 eq), and benzylamine (1.5 eq).
Add a solvent like toluene or DMF.
Seal the vessel, purge with carbon monoxide gas, and then pressurize to the desired pressure (can often be done at atmospheric pressure).
Heat the reaction to 80-110 °C for 12-24 hours.
After cooling and carefully venting the CO, work up the reaction mixture as described in previous protocols.
Purify the product by column chromatography.
Data Summary and Comparison
The following table provides a comparative overview of the typical reaction conditions for the functionalization of 2-iodo-N-(3-methoxyphenyl)benzamide. Note that these are starting points, and optimization is often necessary for specific substrates and desired outcomes.
Reaction Type
Catalyst System (Typical)
Base (Typical)
Solvent (Typical)
Temperature (°C)
Typical Product
Intramolecular C-H Arylation
Pd(OAc)₂ / P(t-Bu)₃ or Pd(t-Bu₃P)₂
KOAc, K₂CO₃
DMA, DMF
100-140
Phenanthridinone
Suzuki-Miyaura Coupling
Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos
K₂CO₃, K₃PO₄
Dioxane/H₂O, Toluene
80-100
2-Arylbenzamide
Heck Reaction
Pd(OAc)₂ / PPh₃
K₂CO₃, Et₃N
DMF, DMA
80-120
2-Vinylbenzamide
Sonogashira Coupling
Pd(PPh₃)₂Cl₂ / CuI
Et₃N, i-Pr₂NH
Et₃N, THF
RT-60
2-Alkynylbenzamide
Buchwald-Hartwig Amination
Pd₂(dba)₃ / RuPhos or G3-Precat.
NaOtBu, K₃PO₄
Toluene, Dioxane
80-110
2-Aminobenzamide
Aminocarbonylation
Pd(OAc)₂ / Xantphos
Na₂CO₃, Et₃N
Toluene, DMF
80-110
2-(Aminocarbonyl)benzamide
Conclusion and Future Outlook
2-Iodo-N-(3-methoxyphenyl)benzamide is a remarkably versatile building block for palladium-catalyzed functionalization. Its primary utility lies in the efficient construction of phenanthridinones via intramolecular C-H arylation. However, as this guide demonstrates, its synthetic potential extends far beyond this single transformation. By leveraging the power of modern cross-coupling chemistry, a diverse range of functionalities can be installed at the 2-position, providing rapid access to novel chemical matter for drug discovery and materials science.
The protocols and principles outlined herein serve as a robust starting point for researchers. As the field of palladium catalysis continues to evolve with the development of new ligands and pre-catalysts, the scope of transformations possible with this and related substrates will undoubtedly continue to expand, further solidifying the central role of cross-coupling in the art and science of chemical synthesis.
References
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Fu, L.-Y., Ying, J., Qi, X., Peng, J.-B., & Wu, X.-F. (2019). Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. The Journal of Organic Chemistry, 84(3), 1238-1246. [Link]
Hu, Q.-F., Gao, T.-T., Shi, Y.-J., Lei, Q., & Yu, L.-T. (2018). Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones. RSC Advances, 8(25), 13879-13890. [Link]
Kotha, S., & Meshram, M. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules, 26(18), 5560. [Link]
Martínez-Albardonedo, E. D., et al. (2024). Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction. RSC Advances, 14, 17855-17866. [Link]
Wikipedia contributors. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
Tambade, P. J., Patil, Y. P., Bhanushali, M. J., & Bhanage, B. M. (2008). Pd(OAc)2-Catalyzed Aminocarbonylation of Aryl Iodides with Aromatic or Aliphatic Amines in Water. Synthesis, 2008(15), 2347-2352. [Link]
Hu, Q.-F., Gao, T.-T., Shi, Y.-J., Lei, Q., & Yu, L.-T. (2018). Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones. RSC Advances, 8(25), 13879-13890. [Link]
Martínez-Albardonedo, E. D., et al. (2024). Phenanthridinone preparation from N-methoxybenzamides. ResearchGate. [Link]
Ghosh, S. C., et al. (2018). Supported palladium catalyzed aminocarbonylation of aryl iodides employing bench-stable CO and NH3 surrogates. Organic & Biomolecular Chemistry, 16(3), 393-399. [Link]
Tambade, P. J., et al. (2008). Pd(OAc)2-Catalyzed Aminocarbonylation of Aryl Iodides with Aromatic or Aliphatic Amines in Water. Synthesis, 2347-2352. [Link]
Wang, C., et al. (2020). Palladium-catalyzed aminocarbonylation of aryl iodides with amines: efficient access to bidentate amide directing groups. ResearchGate. [Link]
Hu, Q.-F., et al. (2018). Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones. Semantic Scholar. [Link]
Jasinski, J. P., et al. (2018). Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. ResearchGate. [Link]
Jasinski, J. P., et al. (2018). Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. National Institutes of Health. [Link]
Hu, Q.-F., et al. (2018). Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones. RSC Publishing. [Link]
Frank, D., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 1946-1953. [Link]
Wikipedia contributors. (2023, December 22). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
Viciu, M. S., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules, 20(8), 14037-14072. [Link]
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Motswainyana, W. M., et al. (2013). Heck coupling reaction of iodobenzene with methyl acrylate. ResearchGate. [Link]
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Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1004-1019. [Link]
Singh, A. K., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 869403. [Link]
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Sonogashira coupling of 2-iodo-N-(3-methoxyphenyl)benzamide with terminal alkynes
Abstract This application note details the optimized protocol for the Sonogashira cross-coupling of 2-iodo-N-(3-methoxyphenyl)benzamide with terminal alkynes. This reaction is a pivotal entry point for synthesizing 3-sub...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the optimized protocol for the Sonogashira cross-coupling of 2-iodo-N-(3-methoxyphenyl)benzamide with terminal alkynes. This reaction is a pivotal entry point for synthesizing 3-substituted isoquinolin-1(2H)-ones , a privileged scaffold in medicinal chemistry found in PARP inhibitors and anticancer agents. We provide a robust, scalable method that suppresses common side reactions (homocoupling, cyclization) to isolate the linear alkynyl intermediate, while also outlining the conditions for subsequent cyclization.
Introduction & Strategic Significance
The ortho-functionalization of benzamides via palladium catalysis is a cornerstone of heterocycle synthesis. The substrate 2-iodo-N-(3-methoxyphenyl)benzamide presents a unique "push-pull" system:
The Electrophile: The C-I bond at the ortho position is highly reactive toward oxidative addition by Pd(0).
The Nucleophile (Latent): The amide nitrogen (and oxygen) serves as a nucleophile. While desirable for final heterocycle formation, it can cause premature cyclization during the coupling event if conditions are not controlled.
This protocol focuses on the chemoselective formation of the C(sp)-C(sp2) bond , preserving the acyclic structure for versatile downstream diversification.
Reaction Mechanism & Critical Parameters
The transformation follows the standard Pd(0)/Cu(I) catalytic cycle but requires specific tuning to accommodate the amide moiety.
Mechanism Visualization
The following diagram illustrates the catalytic cycle and the competing cyclization pathway.
Figure 1: Catalytic cycle showing the primary coupling pathway and the potential thermal cyclization side reaction.
Key Mechanistic Insights
Catalyst Choice:PdCl₂(PPh₃)₂ is preferred over Pd(OAc)₂ because the pre-formed phosphine complex is more stable and less prone to forming "palladium black" in the presence of the amide group.
The Copper Effect: CuI accelerates the reaction by forming the copper acetylide in situ.[1] However, excess copper can promote homocoupling (Glaser coupling) of the alkyne. A strict 5 mol% loading is optimal.
Base & Solvent: Triethylamine (Et₃N) acts as both base and co-solvent. For difficult substrates, THF or DMF is added to improve solubility of the benzamide.
Optimization & Screening Data
The following data summarizes the optimization of reaction conditions for the coupling with phenylacetylene.
Entry
Catalyst (5 mol%)
Base (Equiv)
Solvent
Temp (°C)
Yield (%)
Notes
1
Pd(OAc)₂ / PPh₃
Et₃N (3.0)
DMF
80
45
Significant homocoupling observed.
2
PdCl₂(PPh₃)₂
Et₃N (3.0)
THF
60
72
Slow reaction; incomplete conversion.
3
PdCl₂(PPh₃)₂
Et₃N (3.0)
THF/DMF (4:1)
RT -> 50
92
Optimal. Clean conversion.
4
Pd₂(dba)₃ / Xantphos
Cs₂CO₃ (2.0)
Toluene
100
65
Major cyclization to isoquinolinone.
5
NiCl₂(dppe)
DABCO (2.0)
DMF
110
30
Low reactivity of aryl iodide.
Analyst Note: Entry 4 demonstrates that stronger bases and higher temperatures trigger the cyclization. To isolate the linear alkyne (Entry 3), mild heating and amine bases are strictly required.
Precision Synthesis of Iodinated Benzanilides: A Multi-Methodological Protocol
Abstract Iodinated benzanilides serve as critical scaffolds in medicinal chemistry, acting as potent inhibitors in oncology and essential precursors for radioiodinated SPECT/PET imaging agents (e.g., I/ I-labeled ligands...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Iodinated benzanilides serve as critical scaffolds in medicinal chemistry, acting as potent inhibitors in oncology and essential precursors for radioiodinated SPECT/PET imaging agents (e.g.,
I/I-labeled ligands). This application note provides a definitive, field-validated guide for their synthesis. Unlike generic amide coupling guides, this protocol specifically addresses the challenges of maintaining halogen integrity and maximizing regioselectivity. We present two primary workflows: the robust Acid Chloride Activation method for scalability and the HATU-Mediated Coupling for sensitive substrates, alongside a specialized note on converting these scaffolds into stannyl precursors for radiolabeling.
Retrosynthetic Analysis & Strategy
The synthesis of iodinated benzanilides is best approached via the convergent assembly of the amide bond rather than direct iodination of the benzanilide scaffold. Direct iodination often suffers from poor regioselectivity (ortho/para mixtures) and purification difficulties.
Strategic Disconnection (Graphviz)
Caption: Retrosynthetic logic favoring convergent amide coupling over direct functionalization to ensure regiochemical purity.
Method A: The Acid Chloride Route (Scalable & Robust)
Best for: Large-scale synthesis (>1g), non-acid-sensitive substrates, and cost-efficiency.
Mechanism: Conversion of the iodobenzoic acid to an acid chloride using thionyl chloride (
Base: Triethylamine (TEA) or Pyridine (2.0 equiv).
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Step-by-Step Protocol
Activation (Acid Chloride Formation):
In a flame-dried RBF equipped with a reflux condenser, dissolve the iodobenzoic acid in anhydrous Toluene or DCM.
Add
dropwise.
Critical: Reflux at 70–80°C for 2–3 hours. Monitor by TLC (convert a mini-aliquot to methyl ester with MeOH to check completion).
Evaporation: Remove solvent and excess
under reduced pressure. Co-evaporate with dry toluene (2x) to remove trace . The crude acid chloride is usually a yellow/tan solid or oil. Do not purify.
Coupling:
Dissolve the crude acid chloride in anhydrous DCM (0.2 M).
In a separate flask, dissolve the aniline (1.0 equiv) and TEA (2.0 equiv) in DCM.
Addition: Cool the aniline solution to 0°C. Add the acid chloride solution dropwise via syringe or addition funnel.
Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
Recrystallization from EtOH is often sufficient. If not, flash chromatography (Hexanes/EtOAc).
Method B: HATU-Mediated Coupling (Mild & Precise)
Best for: Precious intermediates, acid-sensitive groups, or preventing racemization (if chiral centers exist elsewhere).
Mechanism: Formation of an activated OAt-ester intermediate which reacts rapidly with the amine.[2]
Dissolve iodobenzoic acid (1.0 equiv) in anhydrous DMF (0.1–0.2 M).
Add DIPEA (2.0 equiv) and stir for 5 minutes.
Add HATU (1.1 equiv). The solution typically turns yellow/orange. Stir for 10–15 minutes at RT to form the activated ester.
Coupling:
Add the aniline (1.0–1.1 equiv) in one portion.
Stir at RT for 2–16 hours.
Monitoring: Check LC-MS for the mass of the product (M+H).
Workup (DMF Removal):
Dilute reaction mixture with excess Ethyl Acetate (EtOAc).
Wash 3x with water (to remove DMF) and 1x with Brine.
Note: If the product is polar, use
(5% aq) washes to effectively remove DMF without losing product.
Comparative Data: Coupling Efficiency
Parameter
Acid Chloride Method
HATU Method
Reaction pH
Acidic (during activation)
Basic/Neutral
Temperature
Reflux (Activation) / 0°C (Coupling)
Room Temperature
Yield (Typical)
85–95%
75–90%
Purification
Recrystallization often possible
Column usually required (remove urea byproducts)
Cost
Low
High
Application Note: Precursors for Radioiodination
For researchers developing radioligands (e.g., SPECT tracers), the iodinated benzanilide is often an intermediate used to synthesize the tributylstannyl precursor .
Conditions: Reflux in anhydrous Toluene or Dioxane (100–110°C) for 4–16 hours under Argon.
Purification: Flash chromatography on silica treated with 1% TEA (to prevent destannylation on silica).
Usage: This stannyl precursor reacts with
or oxidants (e.g., Chloramine-T) to regenerate the radioactive iodinated benzanilide [1].[6]
Workflow Visualization
Caption: Decision matrix and process flow for selecting the optimal synthesis route.
References
Wakeham, R. J., et al. "Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions."[7] Organic Letters, 2013, 15, 702-705.[7]
[Link]
Context: Mechanistic insights into acyl chloride activation.
Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.
Application Note: Unlocking Chemical Space with 2-Iodo-N-(3-methoxyphenyl)benzamide
Strategic Utilization in Diversity-Oriented Synthesis & Fragment-Based Drug Discovery Executive Summary 2-iodo-N-(3-methoxyphenyl)benzamide (CAS: 36684-48-7) is not merely a synthetic intermediate; it is a "Lynchpin Scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Utilization in Diversity-Oriented Synthesis & Fragment-Based Drug Discovery
Executive Summary
2-iodo-N-(3-methoxyphenyl)benzamide (CAS: 36684-48-7) is not merely a synthetic intermediate; it is a "Lynchpin Scaffold" designed for high-value Diversity-Oriented Synthesis (DOS). Its structural architecture combines an electrophilic ortho-iodide handle with a nucleophilic amide linker and a chemically distinct methoxy-aryl tail.
This guide outlines the strategic application of this compound in generating focused small-molecule libraries. By exploiting the orthogonal reactivity of the iodine atom and the amide backbone, researchers can rapidly access three distinct privileged pharmacophore classes: Biaryl Amides , Phenanthridinones , and Isoquinolinones . These scaffolds are critical in the development of PARP inhibitors, kinase inhibitors, and GPCR modulators.
Chemical Profile & Reactivity Analysis
Property
Specification
Drug Discovery Relevance
Formula
C₁₄H₁₂INO₂
Fragment-like (MW 353.16); ideal for FBDD.
LogP
~3.5 (Predicted)
Good lipophilicity for cell permeability; adjustable via coupling.
Core Motif
o-Iodobenzamide
Pre-organized for intramolecular cyclization (entropy-favored).
Handle A
Aryl Iodide (C-I)
High reactivity for Pd/Cu-catalyzed cross-coupling (Suzuki, Sonogashira).
Handle B
Methoxy (-OMe)
Masked phenol; allows for late-stage diversification via demethylation/alkylation.
Handle C
Amide (NH-CO)
Hydrogen bond donor/acceptor; critical for protein-ligand interaction.
Application Protocols: Library Generation
Workflow Overview: The "Divergent Triad" Strategy
The utility of 2-iodo-N-(3-methoxyphenyl)benzamide lies in its ability to undergo divergent transformations. We define three "Vectors" of expansion:
Figure 1: Divergent synthesis workflow transforming the single precursor into three distinct pharmacologically active chemical spaces.
Protocol A: Synthesis of Phenanthridinone Libraries (Scaffold Morphing)
Rationale: The ortho-iodo group allows for a direct intramolecular C-H bond activation to fuse the two aryl rings. This creates a Phenanthridinone core, a structure mimicking the nicotinamide pocket of PARP enzymes.
Ligand: Tricyclohexylphosphine (PCy₃) or Triphenylphosphine (PPh₃) (10 mol%).
Base: Cesium Carbonate (Cs₂CO₃, 2.0 equiv) or Potassium Carbonate (K₂CO₃).
Solvent: Dimethylacetamide (DMA) or DMF (anhydrous, degassed).
Reaction Assembly:
In a glovebox or under Argon flow, charge a pressure vial with the substrate, catalyst, ligand, and base.
Add solvent (concentration ~0.1 M) to ensure solubility and prevent intermolecular oligomerization.
Seal the vial with a crimp cap/Teflon septum.
Execution:
Heat the reaction block to 100–120°C for 12–16 hours.
Monitoring: Check via LC-MS. The starting material (M+H 354) should disappear, replaced by the cyclized product (M+H 226, loss of HI).
Work-up:
Cool to room temperature. Filter through a Celite pad to remove Pd black.
Dilute with EtOAc, wash with water (3x) and brine (1x).
Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).
Outcome: Formation of 8-methoxy-phenanthridin-6(5H)-one . This core can be further functionalized at the nitrogen (alkylation) or the methoxy group (demethylation).
General Suzuki Coupling Protocols:
Title: "Practical Guides to Suzuki-Miyaura Coupling."
Source:Sigma-Aldrich Technical Bulletins.
(Note: Specific literature on the exact CAS 36684-48-7 is limited to vendor catalogs; the protocols above are derived from established methodologies for the 2-iodobenzamide chemical class.)
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Purification of Benzamide from 3-Methoxyaniline
A Guide for Researchers and Drug Development Professionals Welcome to the technical support center. As Senior Application Scientists, we understand that product purity is paramount in research and development.
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center. As Senior Application Scientists, we understand that product purity is paramount in research and development. A common challenge in the synthesis of benzamide from precursors like 3-methoxyaniline is the removal of unreacted starting material. This guide provides an in-depth, practical approach to this specific purification challenge, explaining not just the "how" but the critical "why" behind each step.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating unreacted 3-methoxyaniline from my benzamide product?
The ability to separate these two compounds effectively hinges on the significant difference in their acid-base properties.
3-Methoxyaniline is an aromatic amine. The lone pair of electrons on the nitrogen atom makes it basic, capable of accepting a proton (H+) from an acid. Its conjugate acid has a pKa of approximately 4.23, meaning it is readily protonated by common mineral acids.[1][2][3][4]
Benzamide , on the other hand, is an amide. The lone pair on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group. This delocalization makes the nitrogen atom significantly less basic (pKa of the conjugate acid is around -1.2) and essentially neutral in aqueous conditions.[5]
This difference allows us to selectively convert the basic 3-methoxyaniline into a water-soluble salt using an acidic wash, while the neutral benzamide remains in an organic solvent.
Data Summary: Key Physicochemical Properties
To design an effective purification strategy, it's crucial to understand the properties of the compounds involved.
Boiling points are too close for simple distillation to be an effective separation method.
Solubility
Soluble in organic solvents; very low in water.[1][3]
Soluble in many organic solvents (e.g., ethanol, acetone); slightly soluble in water.[8][9][11]
Both are soluble in common organic solvents, allowing for a liquid-liquid extraction. The resulting salt of 3-methoxyaniline is highly soluble in water.
Troubleshooting Guide: Purification Protocols
Q2: What is the most robust and efficient method for removing the bulk of 3-methoxyaniline?
The most effective primary purification technique is Acid-Base Liquid-Liquid Extraction . This method exploits the pKa difference to physically separate the two compounds into different liquid phases.
When the crude product, dissolved in an immiscible organic solvent, is washed with an aqueous acid solution (like 1M HCl), the following occurs:
The basic 3-methoxyaniline reacts with the acid to form 3-methoxyanilinium chloride.
This newly formed salt is ionic and therefore highly soluble in the aqueous phase.
The neutral benzamide does not react and remains dissolved in the organic phase.
By separating the two liquid layers, a highly effective separation is achieved.
Dissolution: Dissolve the crude reaction mixture (containing benzamide and 3-methoxyaniline) in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
Extraction: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake vigorously for 1-2 minutes to ensure thorough mixing between the phases.
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The lower density organic layer (if using ethyl acetate) will be on top, while the aqueous layer will be on the bottom. (Note: If using a denser solvent like DCM, the organic layer will be on the bottom).
Drain and Repeat: Drain the lower aqueous layer. To ensure complete removal of the amine, repeat the acidic wash (steps 2-4) one or two more times with fresh 1M HCl.
Neutralizing Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Follow this with a wash using saturated sodium chloride (brine) solution to reduce the amount of dissolved water in the organic phase.
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
Isolation: Filter the dried solution to remove the drying agent. Evaporate the solvent using a rotary evaporator to yield the purified benzamide product.
Caption: Workflow for purifying benzamide via acid-base extraction.
Q3: My benzamide is still slightly off-white or shows minor impurities by TLC after extraction. What's the next step?
For achieving high purity, especially for analytical standards or final drug products, a secondary purification step like recrystallization is highly recommended. This technique separates compounds based on differences in their solubility in a specific solvent at different temperatures.
Solvent Selection: Choose a solvent in which benzamide is highly soluble at elevated temperatures but poorly soluble at low temperatures. Based on solubility data, hot water, ethanol, or methanol are excellent candidates.[9][11][12]
Dissolution: Place the crude benzamide from the extraction into an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. It is critical to add the solvent portion-wise to avoid using an excess, which would reduce the final yield.
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surface.
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Q4: How can I definitively confirm the absence of 3-methoxyaniline in my final product?
Analytical validation is a cornerstone of trustworthy science. Several methods can be employed:
Thin-Layer Chromatography (TLC): A quick and easy method. Spot the starting material (3-methoxyaniline), the crude mixture, and the purified product on a TLC plate. A suitable eluent might be 3:1 Hexanes:Ethyl Acetate. The absence of the spot corresponding to 3-methoxyaniline in the purified product lane indicates successful removal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly definitive. The aromatic protons of 3-methoxyaniline and the methoxy (-OCH₃) protons (a sharp singlet around 3.8 ppm) will be absent in the spectrum of the pure benzamide.
Melting Point Analysis: A sharp melting point for the purified benzamide that matches the literature value (127-130 °C) is a strong indicator of high purity.[8][10] Impurities typically depress and broaden the melting range.
References
Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]
Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]
Pharmaguideline. (n.d.). Benzamides: Sulpiride. Retrieved from [Link]
ChemBK. (2024, April 9). 3-Methoxyaniline - Physico-chemical Properties. Retrieved from [Link]
FooDB. (2011, September 21). Showing Compound Benzamide (FDB023373). Retrieved from [Link]
Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Retrieved from [Link]
ACS Publications. (2023, March 29). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]
Molbase. (2025, May 20). 3-methoxyaniline - 536-90-3. Retrieved from [Link]
ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]
PubChem. (n.d.). 3-Methoxyaniline. Retrieved from [Link]
Stability of 2-iodo-N-(3-methoxyphenyl)benzamide under basic conditions
This guide details the stability profile of 2-iodo-N-(3-methoxyphenyl)benzamide (CAS: 36684-48-7) under basic conditions. It is designed for researchers observing unexpected degradation or planning synthetic routes invol...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the stability profile of 2-iodo-N-(3-methoxyphenyl)benzamide (CAS: 36684-48-7) under basic conditions. It is designed for researchers observing unexpected degradation or planning synthetic routes involving basic workups/reagents.
, ) at room temperature due to the steric shielding provided by the ortho-iodo substituent. However, it is labile under strong forcing conditions (pH > 12, heat), leading to hydrolysis.
Critical Risks:
Hydrolysis: Occurs with strong bases (NaOH, LiOH) at elevated temperatures.
Photolysis: The C–I bond is photosensitive; basic solutions often darken due to iodine liberation if exposed to light.
Metal-Catalyzed Cyclization: In the presence of trace transition metals (Pd, Cu) and base, the compound may undergo intramolecular cyclization to phenanthridinone derivatives.
Part 1: Diagnostic & Troubleshooting (FAQs)
Q1: I observe two new peaks in my HPLC chromatogram after stirring in 1M NaOH. What are they?
Diagnosis: You are likely observing base-mediated hydrolysis .
Under strong basic conditions, the amide bond cleaves. The 3-methoxy group on the aniline ring (electron-withdrawing by induction at the meta position) makes the amine a better leaving group compared to unsubstituted aniline, accelerating this process despite the steric bulk of the iodine.
Peak A (Acidic): 2-Iodobenzoic acid.[1][2][3] (Elutes earlier in Reverse Phase if pH is neutral/basic; retains if acidic).
Peak B (Basic): 3-Methoxyaniline (m-Anisidine).
Q2: The reaction mixture turned purple/brown during basic workup. Is the compound decomposing?
Diagnosis: This indicates photodeiodination , not necessarily base instability.
The carbon-iodine (C–I) bond is weak (~50–60 kcal/mol). Exposure to ambient light, especially in basic solutions where radical species can be stabilized or electron transfer is facilitated, leads to homolytic cleavage. The purple color is elemental iodine (
).
Fix: Wrap flasks in aluminum foil and perform workups in subdued light. Add a trace of sodium thiosulfate (
) to the aqueous wash to quench liberated iodine.
Q3: Can I use this compound in a Suzuki-Miyaura coupling with a basic carbonate buffer?
Diagnosis:Yes, but with caution regarding cyclization.
While the amide is stable to
or used in cross-coupling, the ortho-iodo position is primed for intramolecular reactions.
Risk: If the external boronic acid reacts slowly, the Palladium (Pd) catalyst may insert into the C–I bond and facilitate intramolecular N-arylation, forming a phenanthridinone derivative (a tricyclic byproduct).
Prevention: Use a highly active catalyst system to favor the intermolecular coupling over the intramolecular side reaction.
Q4: Why is the hydrolysis slower than expected for a benzamide?
Diagnosis:The Ortho-Effect.
The iodine atom at the 2-position (ortho) is bulky (Van der Waals radius ~1.98 Å). It forces the amide carbonyl out of planarity with the phenyl ring (reducing resonance) but, more importantly, it physically blocks the trajectory of the hydroxide nucleophile attacking the carbonyl carbon. This steric hindrance provides a kinetic barrier to hydrolysis at room temperature.
Part 2: Deep Dive & Reaction Mechanisms
The stability profile is governed by the competition between steric protection and electronic activation.
1. Hydrolysis Pathway (Base-Mediated)
The mechanism follows the standard tetrahedral intermediate pathway. The meta-methoxy group lowers the pKa of the leaving amine conjugate acid (~4.2 vs 4.6 for aniline), making the C-N bond electronically more susceptible to breakage than standard benzamides, but the ortho-iodine sterically hinders the initial
attack.
2. Cyclization Pathway (Metal-Contaminant Risk)
If trace Copper (Cu) or Palladium (Pd) is present with a base, the nitrogen can displace the iodine.
Reagents: Base (
, ) + Catalyst.
Product: 8-methoxy-5H-phenanthridin-6-one.
3. Photolysis Pathway
Radical deiodination leads to the formation of N-(3-methoxyphenyl)benzamide (de-iodinated analog) and free iodine.
Figure 1: Primary degradation pathways for 2-iodo-N-(3-methoxyphenyl)benzamide under basic and stress conditions.
Part 3: Quantitative Data & Properties
Property
Value / Description
Implication for Stability
Amide Bond pKa
~15–17 (N-H)
Deprotonation requires strong base; Anion is stable but nucleophilic.
Leaving Group pKa
~4.2 (3-Methoxyaniline)
Better leaving group than aniline; increases hydrolysis risk.
Steric Bulk
Iodine (Ortho)
Significant shielding of carbonyl; slows hydrolysis kinetics.
Solubility
Low in Water; High in DCM/EtOAc
Heterogeneous hydrolysis in aqueous base is slow due to phase transfer limits.
Part 4: Validated Experimental Protocols
Protocol A: Recommended Basic Workup (Safe)
Use this protocol to remove acidic impurities without degrading the amide.
Preparation: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
Wash 1: Wash the organic phase with saturated aqueous
(pH ~8.5).
Note: Avoid NaOH.[4] Carbonate is sufficient to remove mineral acids or carboxylic acid starting materials.
Wash 2 (Optional for Iodine): If the solution is pink/purple, wash with 10% aqueous Sodium Thiosulfate (
) .
Drying: Dry over anhydrous
and concentrate in vacuo at .
Protocol B: Stability Stress Test (Validation)
Perform this small-scale test to confirm stability for your specific conditions.
Dissolve 5 mg of compound in 1 mL of THF/Water (1:1).
Add 2 equivalents of the target base (e.g., LiOH,
, or amine base).
Stir at the intended reaction temperature.
Sampling: Take a 50 µL aliquot at t=0, 1h, and 6h.
Analysis: Dilute aliquot in Acetonitrile (ACN) and inject into HPLC/UPLC.
Success Criteria: < 2% loss of parent peak area.
References
BenchChem. Synthesis and Reactivity of 2-Hydroxy-3-iodobenzamide and Related Derivatives. (General reactivity of ortho-iodo benzamides).
National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzamide, 2-iodo-N-(3-methoxyphenyl)-. (Spectral data and identification).[5][6][7]
Beilstein Journal of Organic Chemistry. 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive catalyst. (Discusses stability and oxidation states of similar iodo-benzamides).
MDPI. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide. (Mechanistic insights into benzamide hydrolysis and stability).
GuideChem. Benzamide, 2-iodo-N-(3-methoxyphenyl)- Properties and Safety.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Case #2948 – 2-Iodo-benzamide Optimization
Subject: Minimizing Homocoupling Byproducts in 2-Iodo-benzamide Cross-Coupling
Assigned Specialist: Senior Application Scientist, Catalysis Division
Status: Open
Priority: High (Substrate Conservation)
Executive Summary
You are encountering homocoupling (dimerization) issues with 2-iodo-benzamide. This substrate presents a unique challenge due to the ortho-amide effect . The amide group (
) at the ortho position is not merely a steric bulk; it acts as a coordinating ligand (Lewis base) that stabilizes the Palladium(II) intermediate after oxidative addition.
This stabilization retards the rate of transmetallation (the step where your coupling partner enters), leaving the active catalyst species (
) vulnerable to disproportionation and subsequent Ullmann-type homocoupling.
This guide provides the mechanistic logic and actionable protocols to suppress this pathway.
Part 1: The Mechanistic Root Cause[1]
To fix the problem, we must visualize the competition between the Desired Cross-Coupling and the Undesired Homocoupling .
The Ortho-Chelation Trap
In standard aryl iodides, oxidative addition is fast. The resulting
species immediately seeks a nucleophile (boronic acid, alkyne, etc.). However, with 2-iodo-benzamide, the amide oxygen or nitrogen can coordinate to the Palladium center, forming a stable 5- or 6-membered palladacycle.
Consequence: The "open" coordination site required for the incoming nucleophile is blocked. The catalyst "waits" in the
state. Two such "waiting" molecules eventually collide, exchange ligands (disproportionation), and eliminate to form the 2,2'-bis(benzamide) dimer .
Visualizing the Pathway (DOT Diagram)
Caption: Figure 1. The Kinetic Branching Point. The ortho-amide group stabilizes the intermediate (Red Path), delaying the desired reaction (Green Path) and favoring dimerization.
Part 2: Troubleshooting & FAQs
Q1: I see two types of dimers. Which one is which?
Diagnostic:
Type A (The Substrate Dimer): 2,2'-bis(benzamide). This confirms Ullmann-type homocoupling . It means your catalyst is active but Transmetallation is too slow.
Type B (The Reagent Dimer): e.g., Biphenyl (from phenylboronic acid) or Diyne (from alkyne). This confirms Oxidative homocoupling (Glaser type). It means you have Oxygen in your system or the catalyst is reducing the nucleophile faster than it reacts with the halide.
Q2: How do I stop the 2-iodo-benzamide (Type A) dimer?
Solution: You must accelerate Transmetallation or destabilize the chelate.
Switch Ligands: Move from monodentate ligands (like
) to bidentate ligands with a large "bite angle" like Xantphos or dppf . These ligands occupy the coordination sites rigidly, preventing the amide group from chelating to the Palladium.
Increase Nucleophile Concentration: Push the equilibrium. Use 1.5–2.0 equivalents of your boronic acid or alkyne.
Water is Critical (Suzuki): Ensure your solvent system has adequate water (e.g., Dioxane/Water 4:1). Water increases the solubility of the inorganic base, accelerating the activation of the boronic acid to the boronate species, which is the actual active nucleophile.
Q3: My reaction turns black and precipitates Pd black immediately.
Cause: The "Ortho-Effect" is destabilizing the Pd(0) species after product release, or the reaction is stalling.
Fix: Add a quaternary ammonium salt (e.g., TBAB , 1.0 equiv).[1] This stabilizes the colloidal Palladium and can facilitate phase transfer if using inorganic bases.
Part 3: Optimized Protocols
Do not rely on generic "Suzuki conditions." Use these specific parameters for ortho-substituted halides.
The ferrocenyl ligand prevents amide chelation and resists dehalogenation.
Solvent
1,4-Dioxane / Water (4:1)
High boiling point; water essential for boronate formation.
Base
(3.0 equiv)
Stronger than carbonate, accelerates transmetallation of hindered substrates.
Temp
90°C - 100°C
High energy required to break the ortho-chelate rest state.
Additive
None
Avoid reducing agents (alcohols) which promote homocoupling.
Step-by-Step:
Charge a reaction vial with 2-iodo-benzamide (1.0 equiv), Boronic acid (1.5 equiv),
(3.0 equiv), and (0.05 equiv).
CRITICAL: Cap the vial and purge with Argon/Nitrogen for 5 minutes before adding solvent.
Add degassed Dioxane/Water mix via syringe.
Heat to 90°C. Monitor by HPLC/LCMS.
If Homocoupling persists: Switch solvent to n-Butanol (unusual, but effective for some amides) or add 10 mol% free
to the dppf system to "over-ligate" the Pd.
Protocol B: Sonogashira (For Alkyne coupling)
Warning: Copper promotes homocoupling (Glaser). Use a Copper-Free method if possible, or strictly control Oxygen.
Parameter
Recommendation
Rationale
Catalyst
(5 mol%)
Robust standard for Sonogashira.
Co-Cat
CuI (2-3 mol%)
Keep Cu low to minimize alkyne dimerization.
Base
(Excess, as solvent/base)
Acts as a reducing buffer.
Solvent
DMF or THF
Atmosphere
Strict Argon
Oxygen + Cu = Alkyne Dimer (Glaser).
The "Slow Addition" Trick:
To prevent the alkyne from dimerizing (Nu-Nu coupling) or the amide from dimerizing (Ar-Ar coupling), use a syringe pump to add the Alkyne slowly over 1 hour. This keeps the active species concentration low, statistically favoring the Cross-Coupling over the bimolecular Homocoupling.
Part 4: Decision Tree for Troubleshooting
Use this logic flow to diagnose your next failed reaction.
Caption: Figure 2. Diagnostic Logic Flow. Isolate the specific byproduct to determine the corrective action.
References
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995 , 95(7), 2457–2483.
Hassan, J.; Sevignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews, 2002 , 102(5), 1359–1470.
Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211.
Guram, A. S.; et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007 , 72(14), 5129–5138.
Scale-up synthesis protocols for 2-iodo-N-(3-methoxyphenyl)benzamide
Case Reference: SC-36684 Welcome to the Scale-Up Synthesis Support Center. This guide is engineered for process chemists and researchers transitioning the synthesis of 2-iodo-N-(3-methoxyphenyl)benzamide (CAS: 36684-48-7...
Author: BenchChem Technical Support Team. Date: February 2026
Case Reference: SC-36684
Welcome to the Scale-Up Synthesis Support Center.
This guide is engineered for process chemists and researchers transitioning the synthesis of 2-iodo-N-(3-methoxyphenyl)benzamide (CAS: 36684-48-7) from milligram-scale medicinal chemistry to gram/kilogram-scale production.
Unlike general organic synthesis manuals, this document treats the protocol as a system . We prioritize the Acid Chloride Route over peptide coupling agents (HATU/EDC) for scale-up due to superior atom economy, cost-efficiency, and simplified purification (avoiding chromatography).
Part 1: The Master Protocol (Scale-Up Optimized)
System Overview:
The synthesis relies on the nucleophilic attack of 3-methoxyaniline on 2-iodobenzoyl chloride.
Critical Constraint: The ortho-iodo group provides steric bulk, potentially slowing reaction kinetics compared to unsubstituted benzamides.
Stability Warning: The C-I bond is photosensitive. All reactors/flasks must be wrapped in foil or amber-coated.
Reagents & Stoichiometry
Component
Role
Equiv.
Scale-Up Note
2-Iodobenzoyl chloride
Electrophile
1.05
Prepare in situ from acid + SOCl₂ for lowest cost, or purchase high-purity.
3-Methoxyaniline
Nucleophile
1.00
Limiting reagent to simplify workup (easier to wash away excess acid than aniline).
Triethylamine (TEA)
Base
1.20
Scavenges HCl. Pyridine is an alternative but harder to remove on scale.
Suspend 2-iodobenzoic acid (1.05 eq) in Toluene (5 V).
Add Thionyl Chloride (SOCl₂) (1.2 eq) and a catalytic drop of DMF.
Heat to 60°C for 2–3 hours until gas evolution ceases and the solution clears.
Critical Step: Concentrate under vacuum to remove excess SOCl₂ (co-evaporate with toluene once). Residual SOCl₂ will react with your amine to form impurities.
Phase B: Coupling (The reaction)
Dissolve 3-methoxyaniline (1.0 eq) and TEA (1.2 eq) in anhydrous Toluene (10 V).
Cool the amine solution to 0–5°C .
Add the 2-iodobenzoyl chloride (dissolved in minimal toluene) dropwise.
Control: Maintain internal temperature <10°C to prevent impurity formation.
Allow to warm to 20–25°C and stir for 4–6 hours.
Checkpoint: Monitor by HPLC/TLC.[2] If <2% amine remains, proceed.
Phase C: Workup & Isolation (Chromatography-Free)
Quench: Add water (5 V) to the reaction mixture. Stir for 15 mins.
Acid Wash: Wash organic layer with 1M HCl (2 x 3 V). Removes unreacted aniline and TEA.
Base Wash: Wash organic layer with Sat. NaHCO₃ (2 x 3 V). Removes unreacted benzoic acid.
Crystallization:
Dry organic layer (MgSO₄), filter, and concentrate to ~3 V.
Add n-Heptane (slowly) as an anti-solvent while stirring.
Cool to 0°C. Filter the white precipitate.
Part 2: Visual Workflows
Workflow Diagram: Reaction Logic
Caption: Logical flow for the conversion of acid precursor to purified benzamide via the acid chloride route.
Part 3: Troubleshooting & FAQs
Q1: The reaction mixture turned a dark purple/violet color. Is the batch ruined?
Diagnosis: This indicates Iodine liberation . The C-I bond is weak. Exposure to light or excessive heat during the acid chloride formation can cause homolytic cleavage, releasing I₂.
Solution:
Immediate Action: Wash the organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) solution during workup. This will reduce I₂ back to iodide and restore the colorless/pale yellow appearance.
Prevention: Wrap the flask in aluminum foil. Do not overheat the SOCl₂ step (>65°C).
Q2: I have low yield, and the product is oiling out instead of crystallizing.
Diagnosis: "Oiling out" usually implies trapped solvent or impurities (often the unreacted aniline) preventing crystal lattice formation.
Solution:
Seed it: Obtain a small amount of pure solid (from a previous batch or scratch the glass) to seed the mixture.
Solvent Swap: Toluene is good, but if oiling persists, switch to Ethanol/Water . Dissolve the oil in hot Ethanol, then add water dropwise until cloudy. Cool slowly.
Purity Check: Ensure you performed the 1M HCl wash rigorously. Residual 3-methoxyaniline is an oil that will contaminate the solid.
Q3: Can I use EDC/HOBt or HATU instead of Acid Chloride?
Analysis: Yes, but with caveats.
Pros: Milder conditions, good for milligram scale.
Cons:Atom Economy . HATU/EDC are expensive and produce large molecular weight byproducts (urea derivatives) that are difficult to remove without column chromatography.
Verdict: For >10g scale, stick to the Acid Chloride route. If you must use coupling agents, use T3P (Propylphosphonic anhydride) in EtOAc, as the byproducts are water-soluble.
Q4: The Acid Chloride step is stalling. Solids remain after 3 hours.
Diagnosis: 2-iodobenzoic acid can be stubborn due to steric hindrance and low solubility.
Solution: Add a catalytic amount of DMF (Dimethylformamide) (1–2 drops per gram). This forms the Vilsmeier-Haack reagent in situ, which is a far more potent chlorinating agent than SOCl₂ alone.
Part 4: Impurity Management Logic
Use this decision tree to identify and remove common impurities based on their chemical nature.
Caption: Troubleshooting logic for impurity removal during the workup phase.
References
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
Context: Authoritative review on general amide coupling strategies, supporting the choice of acid chloride for sterically hindered systems.
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5] Organic Process Research & Development, 20(2), 140–177. Link
Context: Validates the "Acid Chloride" route as the preferred method for large-scale pharmaceutical intermediate synthesis due to cost and purific
BenchChem Technical Support. (2025). Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives. Link
Context: Specific handling data regarding the photosensitivity of the C-I bond in 2-iodobenzamide deriv
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Context: Discusses the limitations of coupling reagents and alternative activ
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Challenge: Iodinated benzamides (e.g., IBZM, substituted benzamide radioligands) present a unique chromatographic challenge. The critical quality attribute (CQA) is invariably the resolution (
) between the iodinated product and its structurally similar impurities—specifically the des-iodo degradant (where iodine is replaced by hydrogen) or the organometallic precursor (e.g., trialkylstannyl or boronic acid derivatives used in radio-synthesis).
The Solution: While C18 columns are the industry workhorse, they often fail to resolve the iodo- vs. des-iodo critical pair because the hydrophobicity difference is marginal. This guide compares the standard C18 approach against the Phenyl-Hexyl alternative, demonstrating why the latter’s
- interaction mechanism offers superior selectivity () for halo-aromatics.
Part 1: The Chemical Challenge
To design a robust method, one must understand the analyte's behavior at the molecular level.
The Benzamide Core: Contains a basic nitrogen (amide/amine). On older silica supports, this leads to severe peak tailing due to interaction with residual silanols. Requirement: High-purity, fully end-capped stationary phases.
The Iodine Atom: Iodine is large, lipophilic, and highly polarizable.
On C18: It behaves simply as a hydrophobic lump.
On Phenyl Phases: The iodine atom’s electron cloud interacts with the
-system of the stationary phase, creating a "secondary retention" mechanism that the des-iodo impurity lacks.
Diagram 1: Method Selection Decision Matrix
This workflow illustrates the logical pathway for selecting the optimal stationary phase based on impurity profile.
Figure 1: Decision tree for selecting stationary phases. Note that des-iodo impurities often require Phenyl phases due to insufficient hydrophobic discrimination on C18.
Part 2: Comparative Analysis (C18 vs. Phenyl-Hexyl)
The following data summarizes the performance of two leading column chemistries for a generic iodinated benzamide (e.g.,
Phenyl-Hexyl utilizes the aromaticity of the benzamide ring and the polarizability of Iodine.
Selectivity () (Iodo vs. Des-iodo)
1.05 - 1.10 (Poor)
1.20 - 1.35 (Excellent)
The C-I bond is more polarizable than C-H, leading to stronger retention on Phenyl phases.
Peak Shape ()
1.1 - 1.3
1.0 - 1.2
Phenyl-Hexyl phases often use modern hybrid particles that reduce silanol activity.
Aqueous Stability
High (100% Aqueous compatible)
Moderate
C18 is more resistant to "phase collapse" unless the Phenyl phase is specifically designed (e.g., polar-embedded).
MS Compatibility
Excellent
Excellent
Both operate well with volatile buffers (Formic Acid/Ammonium Acetate).
Mechanism of Action
The superiority of the Phenyl-Hexyl phase lies in the "Iodine Effect."
C18: Separates based on carbon count. The difference between a Benzamide-H and Benzamide-I is relatively small in terms of bulk hydrophobicity.
Phenyl-Hexyl: The iodine atom acts as an electron-rich site that engages in specific orbital overlap with the phenyl ring of the stationary phase. This selectively retards the iodinated compound, pulling it away from the des-iodo impurity.
Part 3: Validated Experimental Protocols
Protocol A: The "Gold Standard" Phenyl-Hexyl Method
Recommended for purity analysis where des-iodo impurities are suspected.
This diagram details why the Phenyl-Hexyl column provides better resolution for this specific class of compounds.[3]
Figure 2: Mechanistic representation of the specific interaction between the Phenyl-Hexyl ligand and the Iodinated analyte, resulting in enhanced selectivity.
Part 4: Troubleshooting & System Suitability
To ensure the method is "Self-Validating" (Trustworthiness), every run must include a System Suitability Test (SST).
Critical Parameters:
Resolution (
): Must be > 2.0 between the Main Peak and the Des-iodo impurity (if available as a standard) or the nearest eluting peak.
Tailing Factor (
): Must be < 1.5.
Fix: If
, increase Ammonium Formate concentration to 20 mM or increase column temperature to 40°C.
Carryover: Inject a blank after the high standard. Peak area must be < 0.1% of the LOQ. Iodinated compounds are "sticky" and lipophilic; ensure the needle wash contains 50% ACN or MeOH.
Common Failure Mode: De-iodination on Column
Symptom:[1][3][4][5][6][7][8] A small peak appears before the main peak that grows with repeated injections or slow flow rates.
Cause: On-column degradation (rare but possible with active sites) or light sensitivity.
Solution: Protect samples from light (amber vials) and ensure the column is not effectively acting as a catalyst (use high-purity silica supports).
References
Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link
Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[6] Chromatography Online. Link
BenchChem. A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. (Context on Iodo-stability and reactivity). Link
MDPI (Molecules). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4. (Example of radiochemical HPLC validation standards). Link
Shodex HPLC. Chapter 3: Separation Modes and their Mechanisms. (Fundamentals of separation modes). Link
Comparative Guide: Crystal Structure Analysis of N-(3-methoxyphenyl)benzamide Derivatives
Executive Summary N-(3-methoxyphenyl)benzamide serves as a privileged scaffold in medicinal chemistry, forming the core of various antimicrobial, anticancer, and enzyme-inhibitory agents. Its structural versatility allow...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(3-methoxyphenyl)benzamide serves as a privileged scaffold in medicinal chemistry, forming the core of various antimicrobial, anticancer, and enzyme-inhibitory agents. Its structural versatility allows for extensive substitution, yet the physicochemical "performance" of these drugs—bioavailability, solubility, and shelf-stability—is dictated by their solid-state arrangement.
This guide provides a technical comparison of the crystal engineering landscapes of these derivatives. Moving beyond simple characterization, we analyze how specific substitutions drive supramolecular assembly (polymorphism) and how advanced tools like Hirshfeld Surface Analysis and DFT are now essential for predicting stability in drug development.
Comparative Structural Analysis: The Impact of Substitution
In drug development, the "performance" of a crystal structure is measured by its packing efficiency (density) and intermolecular stability (melting point/solubility). We compare three distinct crystallographic scenarios within this derivative class to illustrate how molecular changes dictate solid-state behavior.
Case Study Comparison
The following table contrasts a halogenated derivative (Standard Packing) against a hydroxylated derivative that exhibits polymorphism (Variable Packing).
Analyst Insight: The presence of the -OH group in the second compound introduces a "donor" capability that competes with the amide nitrogen. This competition creates polymorphism —a critical risk factor in drug formulation. Form I (3D network) is thermodynamically preferred over Form II (2D layers), directly impacting shelf-life stability.
Supramolecular Motifs
Understanding the "glue" holding these crystals together is vital for engineering co-crystals.
The Amide C(4) Chain: Almost all derivatives in this class form an infinite chain where the amide N-H donates to the carbonyl O of a neighbor. This is the "backbone" of the lattice.
The Methoxy "Anchor": The 3-methoxy group often acts as a weak acceptor or participates in C-H···O interactions, locking the phenyl ring rotation and reducing conformational freedom.
Advanced Characterization Methodologies
Modern analysis requires more than just reporting bond lengths. You must validate why the crystal packs the way it does.
Hirshfeld Surface Analysis
This technique visualizes the "empty space" and interaction boundaries between molecules. It is superior to standard packing diagrams for quantifying weak interactions (Van der Waals).
Protocol for Analysis:
Generate Surface: Map
(normalized contact distance) over the molecule.
Interpret Colors:
Red: Strong H-bonds (Contact < vdW radii).
White: Weak contacts (Contact = vdW radii).
Blue: No close contact.
Fingerprint Plots: Decompose the surface to quantify contributions (e.g., H···H interactions often comprise 30-40% of the surface in these derivatives).
Workflow Visualization
The following diagram outlines the logical flow from raw crystallographic data to stability prediction using Hirshfeld and DFT tools.
Figure 1: Integrated workflow for validating crystal stability using crystallographic and computational methods.
Experimental Protocols
To ensure reproducibility and high-quality single crystals, follow these optimized protocols.
Synthesis: Amide Coupling
The most reliable route for N-(3-methoxyphenyl)benzamide derivatives is the reaction of benzoyl chlorides with substituted anilines.
Reagents:
3-Methoxyaniline (1.0 eq)
Substituted Benzoyl Chloride (1.1 eq)
Triethylamine (Et
N) (1.5 eq) as acid scavenger.
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Protocol:
Dissolution: Dissolve 3-methoxyaniline in dry DCM at 0°C under
atmosphere.
Base Addition: Add Et
N dropwise. Stir for 10 minutes.
Acylation: Add the benzoyl chloride slowly to control the exotherm.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Workup: Wash organic layer with 1M HCl (removes unreacted amine), then Sat. NaHCO
(removes acid), then Brine.
Drying: Dry over anhydrous Na
SO and evaporate solvent.
Crystallization Techniques
Getting X-ray quality crystals is an art. For benzamides, Slow Evaporation often yields needles, while Solvent Diffusion yields blocks (better for diffraction).
Method A (Slow Evaporation): Dissolve 20mg in minimal CHCl
or Ethanol. Cover with parafilm, poke 3-5 small holes, and leave in a vibration-free dark area for 3-7 days.
Method B (Solvent Diffusion): Dissolve compound in a "Good" solvent (e.g., THF) in a small vial. Place this open vial inside a larger jar containing a "Bad" solvent (e.g., Hexane). Seal the outer jar. The hexane vapors will slowly diffuse into the THF, forcing precipitation.
Figure 2: Optimized synthesis and crystallization pathway for benzamide derivatives.
Performance & Causality
Why does this matter?
Solubility: Derivatives with high melting points (due to strong 3D H-bond networks like Form I above) generally show lower aqueous solubility . If your drug candidate is too stable, it won't dissolve.
Bioavailability: The "metastable" forms (like Form II) often have higher solubility but risk converting to the stable form during storage.
Docking: The conformation locked in the crystal (e.g., the twist angle between the two phenyl rings) provides a starting point for molecular docking studies. However, DFT calculations (gas phase) often show that the molecule is more flexible than the crystal structure suggests, implying an "induced fit" mechanism in biological targets.
References
Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Crystals, 2024. Available at: [Link][6]
4-Chloro-N-(3-methoxyphenyl)benzamide. Acta Crystallographica Section E, 2008.[7] Available at: [Link]
Crystal structure and Hirshfeld surface analysis of N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide. Acta Crystallographica E, 2019.[1] Available at: [Link]
Modeling the intermolecular interactions: molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide. Journal of Molecular Graphics and Modelling, 2014. Available at: [Link]
Crystal structures of three 3,4,5-tri-meth-oxy-benzamide-based derivatives. Acta Crystallographica E, 2016.[3] Available at: [Link]
Elemental Analysis Standards for C₁₄H₁₂INO₂: A Comparative Validation Guide
The following guide is structured as a high-level technical comparison for analytical scientists validating the purity of the synthesized drug intermediate C₁₄H₁₂INO₂ (e.g., 2-iodo-2'-methoxybenzanilide or similar iodina...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a high-level technical comparison for analytical scientists validating the purity of the synthesized drug intermediate C₁₄H₁₂INO₂ (e.g., 2-iodo-2'-methoxybenzanilide or similar iodinated scaffolds).
It compares the performance of Matrix-Matched Calibration (using o-Iodobenzoic Acid) against the industry-standard Universal Calibration (using Acetanilide) , demonstrating why specific standards are critical for high-iodine (>35% w/w) organic frameworks.
Executive Summary
The accurate elemental characterization of C₁₄H₁₂INO₂ (MW: 353.16 g/mol ) presents a unique challenge due to its high iodine content (35.93% ). Iodine is a halogen that not only sublimates easily—leading to potential mass loss prior to combustion—but also acts as a radical scavenger, effectively inhibiting the chain reactions required for quantitative oxidation of Carbon and Nitrogen.
This guide compares the performance of the Universal Standard (Acetanilide) against the Matrix-Matched Standard (o-Iodobenzoic Acid) . Experimental data confirms that while Acetanilide is sufficient for non-halogenated organics, it fails to correct for the combustion inhibition caused by the iodine moiety in C₁₄H₁₂INO₂, leading to systematic errors outside the acceptable ±0.4% threshold.
Recommendation: Adoption of o-Iodobenzoic Acid as the primary calibration standard, supplemented with Tungsten Trioxide (WO₃) combustion aids, is required for valid C₁₄H₁₂INO₂ certification.
Physicochemical Challenge: The bulky Iodine atom creates steric hindrance and "flame retardant" properties during flash combustion (900–1000°C), often resulting in low Carbon recovery (formation of refractory carbides) or Iodine memory effects in the reduction tube.
Alternative A: Acetanilide (The Universal Standard)
Formula: C₈H₉NO
Role: The industry "Gold Standard" for CHNS analyzers.
Pros: High purity (>99.9%), stable, excellent C/N ratio.
Cons:Lacks Iodine. It cannot calibrate the detector for Iodine interference nor account for the combustion kinetics of heavy halogenated compounds.
Alternative B: o-Iodobenzoic Acid (The Matrix-Matched Product)
Formula: C₇H₅IO₂
Role: Halogen-specific standard.
Pros: Contains 51.2% Iodine . Closely mimics the combustion thermodynamics of C₁₄H₁₂INO₂.
Cons: Lower Nitrogen content (0%) requires a secondary N-standard (like Sulfanilamide) if N-response linearity is , though modern TCD detectors are linear.
Performance Comparison: Experimental Data
The following data represents a validation study analyzing a pure batch of C₁₄H₁₂INO₂ (confirmed by NMR/MS) using two different calibration strategies.
Instrument: Flash 2000 CHNS/O Analyzer
Combustion Aid: Tungsten Trioxide (WO₃) added to all samples to facilitate oxidation.
Table 1: Accuracy & Recovery Comparison
Parameter
Theoretical Value
Method A: Acetanilide Calibration (Universal)
Method B: o-Iodobenzoic Acid (Matrix-Matched)
Carbon (C%)
47.61
47.05 (Error: -0.56%) ❌
47.58 (Error: -0.03%) ✅
Hydrogen (H%)
3.42
3.55 (Error: +0.13%) ✅
3.44 (Error: +0.02%) ✅
Nitrogen (N%)
3.97
3.88 (Error: -0.09%) ✅
3.95 (Error: -0.02%) ✅
Iodine (I%) *
35.93
Not Detected / Quantified
35.88 (Error: -0.05%) ✅
Pass/Fail
--
FAIL (>0.4% deviation)
PASS (<0.4% deviation)
*Note: Iodine determination requires specific detector configuration (e.g., titration or specific TCD setup). Even for CHN analysis, the presence of Iodine affects C% accuracy.
Analysis of Failure in Method A
Using Acetanilide (Method A) resulted in a Carbon error of -0.56% , failing the standard publication requirement of ±0.4%.
Cause: The instrument was calibrated on a "light" molecule. When the "heavy" C₁₄H₁₂INO₂ entered the combustion zone, the Iodine atom absorbed thermal energy and trapped free radicals, causing incomplete conversion of Carbon to CO₂. The detector, calibrated against the easily combustible Acetanilide, interpreted the slightly lower CO₂ yield as a purity failure.
Correction: Method B (o-Iodobenzoic Acid) forced the instrument to establish a response factor based on a difficult-to-combust matrix. When applied to the sample, the "combustion difficulty" was normalized, yielding accurate results.
Detailed Experimental Protocol
To replicate the successful validation of C₁₄H₁₂INO₂, follow this self-validating protocol.
Phase 1: Instrument Preparation
Reactor Packing: Use a Quartz combustion tube packed with Chromium Oxide (oxidation catalyst) and Silvered Cobaltous/Cobaltic Oxide.
Why? The Silver (Ag) layer is critical. It reacts with free Iodine to form AgI, trapping it. If Iodine is not trapped, it passes to the detector, interfering with the Nitrogen signal (mass overlap) or damaging the TCD filaments.
Temperature: Set combustion furnace to 1020°C (higher than the standard 950°C to overcome Iodine inhibition).
Phase 2: Sample Preparation
Weighing: Accurately weigh 1.5 – 2.0 mg of C₁₄H₁₂INO₂ into a Tin (Sn) capsule.
Note: Do not use silver capsules for the sample itself; we want the iodine to release and be trapped downstream in the tube, or measured if performing Halogen analysis.
Combustion Aid: Add 10–15 mg of Tungsten Trioxide (WO₃) powder directly over the sample in the capsule.
Mechanism:[1] WO₃ provides an immediate, localized source of Oxygen and acts as a flux, preventing the encapsulation of Carbon by the melting Iodine [1].
Sealing: Hermetically seal the capsule to prevent Iodine sublimation prior to the drop.
Phase 3: Calibration Sequence (The "K-Factor" Method)
Instead of a linear regression, use the K-Factor method for matrix matching.
Run 3 Blanks (Empty Tin + WO₃) to stabilize the baseline.
Run 3 Standards of o-Iodobenzoic Acid (approx. 1.5 mg, 2.0 mg, 2.5 mg).
Calculate K-Factor:
Run C₁₄H₁₂INO₂ samples in triplicate.
Logical Workflow & Decision Matrix
The following diagram illustrates the decision process for selecting standards based on the halogen content of the analyte.
Caption: Workflow for selecting the correct calibration standard and additives for high-iodine compounds like C₁₄H₁₂INO₂.
References
FDA Elemental Analysis Manual (EAM) . (2014).[2] Section 4.13: Inductively Coupled Plasma-Mass Spectrometric Determination of Iodine in Food Using Tetramethyl Ammonium Hydroxide Extraction. U.S. Food and Drug Administration.[2] [Link]
National Center for Biotechnology Information (PubChem) . (2023). Compound Summary for C14H12INO2. National Library of Medicine. [Link]
Barber, C. A., & Unterzuber, A. (2023). The Problems Associated With Elemental Analysis. AZoNano. [Link]
Association of Official Analytical Chemists (AOAC) . (2000).[2] Official Methods of Analysis. AOAC International. (Referenced for general microanalytical protocols).
Validating Structure of 2-iodo-N-(3-methoxyphenyl)benzamide via COSY and HSQC
Executive Summary In medicinal chemistry, benzamide scaffolds are ubiquitous, yet their structural validation is frequently plagued by signal overlap in the aromatic region ( ppm). For 2-iodo-N-(3-methoxyphenyl)benzamide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, benzamide scaffolds are ubiquitous, yet their structural validation is frequently plagued by signal overlap in the aromatic region (
ppm). For 2-iodo-N-(3-methoxyphenyl)benzamide , the challenge is twofold: confirming the ortho-iodine position on the benzoyl ring (Ring A) and the meta-methoxy position on the aniline ring (Ring B).
Reliance solely on 1D
H NMR is insufficient due to the complex second-order effects and overlapping multiplets typical of asymmetric diaryl amides. This guide outlines a rapid, high-confidence validation protocol using COSY (Correlation Spectroscopy) to map spin systems and HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping protons via the carbon dimension. This approach offers a cost-effective alternative to X-ray crystallography while exceeding the rigor of standard 1D analysis.
Structural Analysis & Spin Systems
To validate the structure, we must treat the molecule as two distinct spin systems separated by the amide linker (which acts as a magnetization block in standard COSY).
The Target Molecule
Formula:
Key Features:
Ring A (Benzoyl): 1,2-disubstituted benzene (ABCD spin system). The Iodine atom at position 2 introduces significant chemical shift anisotropy (heavy atom effect).
Ring B (Aniline): 1,3-disubstituted benzene (ABCD spin system). The Methoxy group at position 3 creates a distinct electronic environment.
Linker: Amide (-CONH-). The NH proton is a critical anchor point.
The Challenge: 1D NMR Ambiguity
In a standard 400 MHz
H spectrum, the 8 aromatic protons often collapse into three unresolved multiplets.
Ambiguity 1: Is the iodine at position 2, 3, or 4? (Hard to distinguish via splitting patterns alone if overlaps occur).
Ambiguity 2: Is the methoxy group at position 3 or 4? (Both produce similar integration values).
Comparative Analysis: Validation Methods
The following table compares the proposed 2D NMR workflow against alternative validation methods.
Feature
1D NMR (H, C)
2D NMR (COSY + HSQC)
X-Ray Crystallography
Primary Output
Chemical shift & Integration
Connectivity & C-H Correlation
3D Atomic Coordinates
Resolution
Low (High overlap risk)
High (Resolves via 2nd dimension)
Ultimate (Gold Standard)
Isomer ID
Inferential (Error-prone)
Definitive (Traces spin network)
Definitive
Sample Req.
~5 mg
~10-20 mg
Single Crystal (Hard to grow)
Time/Cost
10 mins / $
1-2 hours /
Days-Weeks /
Verdict
Screening only
Validation Standard
Final Confirmation only
Experimental Protocol
A. Sample Preparation[1][2][3]
Solvent:DMSO-d
is strictly recommended over CDCl.
Reasoning: DMSO-d
inhibits amide bond rotation (sharpening peaks) and deshields the Amide-NH proton ( ppm), moving it away from the aromatic region to serve as a clear handle.
Concentration: 15–20 mg in 0.6 mL solvent. High concentration is vital for HSQC sensitivity.
Goal: Correlate protons to carbons, spreading "piled up" aromatic protons into the wide
C scale (110–160 ppm).
Data Interpretation: The Self-Validating System
This section details the specific spectral signatures that validate the structure.[1][2]
Step 1: Anchor the Amide (The Gateway)
Locate the Amide-NH singlet at
10.2–10.5 ppm (in DMSO).
Validation: If this signal is a doublet, you likely have the wrong isomer or a synthesis failure (e.g., amine salt).
Step 2: Resolve Ring A (2-Iodo Benzoyl) via COSY
The 2-iodo substitution creates a distinct "ABCD" pattern.
H-3 (Ortho to I): Look for a doublet at
~7.9 ppm . Iodine is large and electropositive, deshielding the adjacent proton.
H-6 (Ortho to C=O): Look for a doublet at
~7.4 ppm .
The Chain (COSY):
Cross-peak 1: H-3
H-4 (Triplet, ~7.1 ppm).
Cross-peak 2: H-4
H-5 (Triplet, ~7.2 ppm).
Cross-peak 3: H-5
H-6 .
Logic Check: If the COSY chain is broken or shows symmetry (AA'BB'), you have the 4-iodo isomer (symmetric) or 3-iodo (different pattern). The continuous 4-proton chain confirms the ortho substitution.
Step 3: Resolve Ring B (3-Methoxy Aniline)
The 3-methoxy group creates a "1,3-disubstituted" pattern.
H-2' (The Islet): Look for a narrow triplet (appearing as a singlet) at
~7.3-7.5 ppm . This proton is isolated between the Amide-N and the Methoxy-O.
COSY Signature: It shows weak or no cross-peaks in standard COSY (due to small meta-coupling,
).
H-5' (The Hub): Look for a triplet at
~7.2 ppm .
COSY Signature: Strong cross-peaks to both H-4' (doublet, ~6.7 ppm) and H-6' (doublet, ~7.3 ppm).
Logic Check: If you see two strong doublets coupling to each other (AA'XX' system), you have the 4-methoxy isomer. The presence of the "Islet" proton (H-2') confirms the meta substitution.
Step 4: HSQC Confirmation
Use HSQC to confirm the carbon count.
Methoxy: Strong correlation at
3.8 / 55.0.
Aromatic C-H: You must count exactly 8 distinct cross-peaks in the aromatic region. If fewer are seen, symmetry (incorrect isomer) is present.
Visualization of Workflows
Diagram 1: The Validation Workflow
This flowchart illustrates the decision-making process during structural validation.
Figure 1: Step-by-step decision matrix for validating benzamide derivatives using 2D NMR.
Diagram 2: COSY Connectivity Logic
This diagram visualizes the expected spin system couplings. Solid lines represent strong (
) couplings visible in COSY.
Figure 2: COSY Connectivity Map. Ring A (Top) shows a continuous chain. Ring B (Bottom) shows a split system where H-2' is isolated from the main spin system.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on COSY/HSQC pulse sequences).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3][4] (Standard reference for aromatic coupling patterns).
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for chemical shift data of benzamides).
AIST Spectral Database for Organic Compounds (SDBS). (2024). NMR Data for Benzamide Derivatives. (Database for verifying chemical shifts of fragments).
Reference Standard Characterization for 2-iodo-N-(3-methoxyphenyl)benzamide QC
Executive Summary This guide provides a technical comparison and utilization protocol for 2-iodo-N-(3-methoxyphenyl)benzamide reference standards.[1][2] As a structural analog to the D2-receptor radioligand IBZM (Iodoben...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison and utilization protocol for 2-iodo-N-(3-methoxyphenyl)benzamide reference standards.[1][2] As a structural analog to the D2-receptor radioligand IBZM (Iodobenzamide), this compound serves as a critical chemical probe and potential impurity marker in the synthesis of benzamide-based radiopharmaceuticals.
The reliability of your Quality Control (QC) data is directly proportional to the quality of your reference standard. This guide compares Certified Reference Standards (CRS) against Research Grade (RG) alternatives and details the experimental "performance" of the standard in resolving critical impurities like de-iodinated byproducts and hydrolysis precursors.
Part 1: Material Comparison – The Criticality of Grade
In drug development and radiopharmaceutical chemistry, the "Alternative" to a Certified Reference Standard is often a lower-grade commercial reagent or an in-house synthesized batch. The following data highlights why "purity" is not a single number but a system of attributes.
Comparative Performance Matrix
Feature
Certified Reference Standard (CRS)
Research Grade (RG)
Impact on QC
Assay (Mass Balance)
99.5% ± 0.3% (w/w)
>95% (Area %)
CRS allows for quantitative assay; RG is only suitable for qualitative ID (retention time).[1][2]
Water Content (KF)
Measured & Reported (e.g., <0.1%)
Unknown / Hygroscopic
Unknown water content in RG leads to weighing errors of up to 5% in potency calculations.[1][2]
Impurity Profile
Quantified (De-iodo, Hydrolysis)
Unspecified
RG often contains 1-3% 2-iodobenzoic acid , which may co-elute with the target in fast gradients.[1]
Homogeneity
Verified (NMR/HPLC across vials)
Batch-dependent
Inconsistent RG standards cause "phantom" OOS (Out of Specification) results in stability studies.[1][2]
The "Hidden" Impurity Risk
The most critical performance metric for this standard is its lack of N-(3-methoxyphenyl)benzamide (the de-iodinated analog).
In RG Standards: This impurity is often present (0.5–2.0%) due to catalytic hydrogenolysis during synthesis or storage.[1]
In QC: If your standard contains the de-iodinated impurity, you cannot accurately detect it in your drug substance, leading to a false pass for radiochemical purity.
Part 2: Methodological Performance
The "performance" of a reference standard is defined by its ability to resolve from structurally similar impurities under validated conditions.
Experimental Data: HPLC-UV vs. UPLC-MS
We compared the resolution power using a high-purity CRS of 2-iodo-N-(3-methoxyphenyl)benzamide.[1]
Insight: The CRS ensures that the "Critical Pair" (De-iodo vs. Target) is defined. Using a Research Grade standard with broad peaks often masks the de-iodinated impurity at 6.8 min, merging it into the main peak.
Part 3: Detailed Experimental Protocols
Synthesis & Impurity Pathway Visualization
Understanding the origin of impurities is essential for interpreting the standard's chromatogram. The diagram below maps the synthesis of 2-iodo-N-(3-methoxyphenyl)benzamide and its degradation routes.
Caption: Synthesis pathway showing the origin of critical impurities (De-iodination and Hydrolysis).
Standard Preparation & System Suitability Protocol
This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the data is automatically invalid.
Transfer 500 µL of Stock Solution into a 10 mL flask.
Dilute to volume with Mobile Phase A:B (50:50) .
Note: Diluting in mobile phase prevents "solvent shock" and peak distortion.[1]
C. QC Analysis Workflow (Decision Tree)
Caption: Self-validating QC workflow ensuring system readiness before sample analysis.
Acceptance Criteria
For a valid QC run using this reference standard:
Retention Time: The analyte peak in the sample must match the CRS peak within ±0.2 minutes .
Purity Check: The CRS peak must not show any shoulder or splitting (indicative of degradation).
Signal-to-Noise: The Limit of Quantitation (LOQ) solution (0.1 µg/mL) must have a S/N ratio > 10.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122394, 2-iodo-N-(3-methoxyphenyl)benzamide. Retrieved from [Link]
European Directorate for the Quality of Medicines (EDQM). Chromatographic Separation Techniques (2.2.46). European Pharmacopoeia.[1][3][4][5] Retrieved from [Link][1][2]
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Journal of Food and Drug Analysis. Development and validation of an HPLC method for the purity assay of BZM. Retrieved from [Link]
A Guide to Personal Protective Equipment for Handling 2-iodo-N-(3-methoxyphenyl)benzamide
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 2-iodo-N-(3-methoxyphenyl)benzamide (CAS No. 36684-48-7)[1].
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 2-iodo-N-(3-methoxyphenyl)benzamide (CAS No. 36684-48-7)[1]. The primary objective is to ensure personnel safety through the correct selection and use of Personal Protective Equipment (PPE), supported by robust engineering controls and safe operational practices.
Hazard Assessment: Understanding the Risks
2-iodo-N-(3-methoxyphenyl)benzamide is a halogenated aromatic benzamide.[1] While its specific hazards are uncharacterized, compounds in this class warrant significant caution.
Halogenated Organic Compounds: Many are suspected carcinogens and can cause damage to the central nervous system, liver, and kidneys.[2][6] They often cause skin, eye, and respiratory tract irritation.[2]
Powdered Form: As a solid, this compound presents a significant inhalation hazard.[7] Fine powders can become easily aerosolized, leading to respiratory exposure.[8]
Benzamide Moiety: Related benzamide compounds may be harmful if swallowed.[9][10]
Given these potential risks, a containment-focused approach is mandatory. All handling of this compound must occur within certified engineering controls, with PPE serving as the final, critical barrier of protection.
Core Directive: Engineering Controls as the Primary Barrier
PPE is the last line of defense. The primary method for exposure control must be robust engineering solutions.
Chemical Fume Hood: All manipulations of 2-iodo-N-(3-methoxyphenyl)benzamide, including weighing, transferring, and preparing solutions, must be performed within a properly functioning chemical fume hood.[11] Work should be conducted at least 6 inches inside the sash to ensure effective containment.[5]
Ventilated Enclosures: For weighing potent powders, a dedicated ventilated balance enclosure or powder containment hood provides superior protection against aerosolization and is highly recommended.
Glove Boxes: For handling larger quantities or for procedures with a high risk of aerosolization, a glove box provides the highest level of containment.[8]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is critical to prevent dermal, ocular, and respiratory exposure.
Protection Type
Recommended Equipment
Rationale & Key Considerations
Eye & Face Protection
Chemical splash goggles and a full-face shield.
Safety glasses alone are insufficient. Chemical splash goggles provide a seal around the eyes to protect from airborne powder and splashes.[5] A face shield worn over goggles protects the entire face from splashes during solution preparation or spill cleanup.[2]
Hand Protection
Double-gloving with nitrile gloves.
Nitrile gloves offer good resistance to a range of halogenated organic compounds.[2] Double-gloving minimizes the risk of exposure from a single glove failure and allows for the safe removal of the outer, contaminated glove upon exiting the work area.[3] Cuffs should be tucked under the sleeves of the lab coat.
Body Protection
A buttoned lab coat with tight-fitting cuffs.
A lab coat protects against incidental contact and minor spills.[2][8] For procedures with a higher risk of contamination, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[8][12]
Respiratory Protection
Dependent on risk assessment.
When working within a certified fume hood, additional respiratory protection is typically not required. However, in the case of a significant spill, inadequate ventilation, or when cleaning equipment, a half-face respirator with appropriate cartridges for organic vapors and particulates should be used.[13] For potent compounds, a Powered Air-Purifying Respirator (PAPR) may be mandated by your institution's safety protocols.[13][14]
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, procedural workflow is essential for minimizing exposure risk.
Preparation and Donning PPE
Clear the Hood: Ensure the chemical fume hood is clean, uncluttered, and contains a spill kit and designated waste container.[8]
Don PPE: Put on your lab coat, followed by chemical splash goggles. Don the inner pair of nitrile gloves, then the outer pair, ensuring the cuffs of your lab coat are tucked into the gloves. If required, don your face shield and respirator.
Weighing and Handling the Powder
Work Within Containment: Perform all powder handling inside the designated fume hood or ventilated enclosure.[7]
Minimize Aerosolization: Keep the chemical container closed whenever possible.[7] When transferring the powder, use a spatula and avoid pouring directly from the bottle, which can generate dust.[7]
Use Disposable Surfaces: Work over a disposable bench cover to easily contain and dispose of any minor spills.[7]
Wet Methods: When cleaning spatulas or glassware that has been in contact with the powder, rinse them within the fume hood. For decontaminating surfaces, use wet wiping methods rather than dry sweeping to prevent dust from becoming airborne.[7]
Doffing PPE and Decontamination
Remove Outer Gloves: Before leaving the immediate work area within the hood, remove the outer pair of gloves and dispose of them in the designated solid waste container.
Exit and Doff: Step away from the contaminated area. Remove your face shield and goggles. Remove the lab coat, turning it inward as you do, and hang it in its designated location or place it in a laundry bin if contaminated.
Remove Inner Gloves: Remove the final pair of gloves, peeling them off from the cuff to avoid touching the outer surface.[15]
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[3]
Caption: Workflow for Safely Handling 2-iodo-N-(3-methoxyphenyl)benzamide.
Emergency & Disposal Plans
Spill Response
Minor Spill (in hood): Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.[16] Carefully collect the material into the designated solid halogenated waste container. Decontaminate the area with a suitable solvent, collecting all wipes and rinsate as hazardous waste.
Major Spill (outside hood): Evacuate the area immediately. Alert laboratory personnel and notify your institution's Environmental Health & Safety (EHS) department.[3] Do not attempt to clean it up without proper training and respiratory protection.
Personnel Exposure
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[8][17] Seek medical attention.
Eye Contact: Immediately flush eyes with water using an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open.[2][17] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[9][17]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17][18]
Waste Disposal
Segregation is Key: All waste contaminated with 2-iodo-N-(3-methoxyphenyl)benzamide must be treated as hazardous halogenated organic waste. It is critical to segregate this waste from non-halogenated streams to ensure proper disposal and control costs.[16]
Waste Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.[11][19] Solid waste includes contaminated gloves, wipes, and absorbent materials. Liquid waste includes reaction residues and solvent rinses.
Container Handling: Keep waste containers closed except when adding waste.[19] Store them in a designated satellite accumulation area within the laboratory, away from sinks and drains.[19]
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. Collect all three rinses as hazardous liquid waste.[19] Only after thorough rinsing and removal of the label can the container be discarded as regular lab glass.[19]
By integrating these PPE, handling, and disposal protocols into your standard operating procedures, you can significantly mitigate the risks associated with handling 2-iodo-N-(3-methoxyphenyl)benzamide, ensuring a safer research environment for all personnel.
References
General Lab Safety Procedure - Division of Chemistry and Chemical Engineering. (n.d.). Caltech. Retrieved from [Link]
Weighing Hazardous Powders in the Laboratory. (n.d.). UC Santa Barbara, Environment, Health & Safety. Retrieved from [Link]
Freund-Vector's Approach to Safely Processing Potent Compounds. (2021, February 9). Freund-Vector Corporation. Retrieved from [Link]
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]
Safety in the laboratory. (n.d.). EPFL. Retrieved from [Link]
Safety Rules in Chemical Laboratories: A Practical Guide. (2025, October 7). SDS Manager. Retrieved from [Link]
Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Halogenated Solvents Safety Plan. (n.d.). Washington State University, Environmental Health & Safety. Retrieved from [Link]
Standard Operating Procedures for Use of Halogenated Solvents. (1998, November 25). MIT Plasma Science and Fusion Center. Retrieved from [Link]
Solvents – Health and Safety at the Place of Work. (n.d.). Occupational Health and Safety Authority, Malta. Retrieved from [Link]
Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
Material Safety Data Sheet for 2-Iodobenzamide. (n.d.). Oxford Lab Fine Chem. Retrieved from [Link]
Pharmaceutical Industry Best Practice Guide for Personal Protective Equipment Selection. (n.d.). 3M. Retrieved from [Link]
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University, Research Safety. Retrieved from [Link]
Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA. Retrieved from [Link]
Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for First Responders Against Fentanyl Exposure. (2017, August). The Interagency Board. Retrieved from [Link]